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  • Product: 1,3-Dibenzyloxy-2-propanol-d5
  • CAS: 1189877-19-7

Core Science & Biosynthesis

Foundational

1,3-Dibenzyloxy-2-propanol-d5: Physicochemical Profiling, Synthetic Utility, and Analytical Applications

Executive Summary As drug development and proteomics research demand higher precision, isotopically labeled scaffolds have become indispensable. 1,3-Dibenzyloxy-2-propanol-d5 (CAS: 1189877-19-7) is the pentadeuterated is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development and proteomics research demand higher precision, isotopically labeled scaffolds have become indispensable. 1,3-Dibenzyloxy-2-propanol-d5 (CAS: 1189877-19-7) is the pentadeuterated isotopologue of the versatile glycerol derivative 1,3-Dibenzyloxy-2-propanol[1]. By incorporating five deuterium atoms along the aliphatic carbon backbone, this compound retains the exact macroscopic chemical reactivity of its unlabeled counterpart while providing a +5 Da mass shift[2]. This technical guide explores the physicochemical properties, mechanistic reactivity, and validated experimental workflows for utilizing this compound in advanced polymer synthesis and mass spectrometry.

Physicochemical Profiling

The physical and chemical properties of 1,3-Dibenzyloxy-2-propanol-d5 dictate its behavior in both synthetic environments and biological matrices. The table below summarizes its quantitative data, drawing on both the deuterated specific values and the well-documented baseline metrics of its unlabeled analog[1][2][3][4].

PropertyValueReference / Note
IUPAC Name 1,1,2,3,3-pentadeuterio-1,3-bis(phenylmethoxy)propan-2-ol[2]
CAS Number 1189877-19-7[1]
Molecular Formula C₁₇H₁₅D₅O₃[1]
Molecular Weight 277.37 g/mol [1]
Physical State Clear, pale-yellow oil[1]
Boiling Point 226–227 °C at 3 mmHgExtrapolated from unlabeled[3]
Density ~1.103 g/mL at 20 °CExtrapolated from unlabeled[3]
Flash Point 110 °C (Closed Cup)Extrapolated from unlabeled[3]
Topological Polar Surface Area 38.7 Ų[2]
LogP (Lipophilicity) 2.78Extrapolated from unlabeled[4]

Mechanistic Reactivity & Structural Scaffolding

1,3-Dibenzyloxy-2-propanol-d5 serves as an orthogonally protected C3 building block. The two primary hydroxyl groups are masked as benzyl ethers, leaving the secondary C2-hydroxyl group sterically accessible for targeted nucleophilic functionalization[5].

The Causality of the Protection Strategy: Benzyl ethers are selected for this scaffold because they are chemically inert to strong bases and nucleophiles. This allows researchers to subject the C2-OH to harsh alkylation or esterification conditions without risking the polymerization or degradation of the glycerol backbone. Once the C2 position is successfully functionalized, the benzyl groups can be cleanly and selectively cleaved via Palladium-catalyzed hydrogenolysis. This orthogonality is what makes the compound a premier precursor for complex macromolecular architectures[5].

Kinetic Isotope Effect (KIE): The substitution of hydrogen for deuterium at the C1, C2, and C3 positions strengthens the carbon-isotope bonds. While this does not alter the compound's performance in standard benchtop synthesis, it significantly enhances its metabolic stability against enzymatic degradation (e.g., cytochrome P450 oxidation) if the downstream derivatives are used for in vivo pharmacokinetic tracking.

Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of steps, but self-validating systems . The following workflows incorporate critical analytical checkpoints to ensure data integrity.

Protocol 1: Synthesis of Deuterated Glycerol-Derived Oligocarbonates

This workflow adapts the synthesis of cell-penetrating molecular transporters used for siRNA delivery[5], utilizing the -d5 variant to create mass-traceable polymers.

Step 1: C2-OH Alkylation

  • Action: React 1,3-Dibenzyloxy-2-propanol-d5 with an alkyl halide (e.g., carrying a protected guanidinium group) in the presence of sodium hydride (NaH) and DMF.

  • Causality: NaH deprotonates the secondary alcohol, creating a strong alkoxide nucleophile that attacks the alkyl halide. The benzyl groups protect the primary alcohols from competing reactions.

Step 2: Palladium-Mediated Hydrogenolysis

  • Action: Dissolve the intermediate in methanol, add 10% Pd/C catalyst, and stir under a hydrogen atmosphere (1 atm) for 12 hours. Filter through Celite.

  • Causality: H₂ gas adsorbs onto the palladium surface, selectively reducing the benzyl-oxygen bonds to yield toluene and the free primary diol.

  • Self-Validation Checkpoint: Perform ¹H-NMR on the crude product. The complete disappearance of aromatic protons (7.2–7.4 ppm) validates total deprotection. Proceeding without this confirmation risks incomplete polymerization in the next step.

Step 3: Phosgenation and Polymerization

  • Action: React the purified diol with triphosgene in the presence of a non-nucleophilic base (e.g., DIPEA) to form a cyclic carbonate monomer, followed by ring-opening polymerization[5].

SynthWorkflow A 1,3-Dibenzyloxy-2-propanol-d5 (Orthogonally Protected Scaffold) B C2-OH Alkylation (Introduction of Functional Side Chain) A->B Step 1: Base/Alkyl Halide C Pd/C Hydrogenolysis (Selective Benzyl Ether Cleavage) B->C Step 2: H2, Pd/C D Phosgenation (Formation of Cyclic Carbonate) C->D Step 3: Triphosgene E Ring-Opening Polymerization (Oligocarbonate Assembly) D->E Step 4: Catalyst/Initiator

Workflow for synthesizing deuterated glycerol-derived oligocarbonates.

Protocol 2: LC-MS/MS Quantification Workflow

Because of its +5 Da mass shift, 1,3-Dibenzyloxy-2-propanol-d5 is an optimal internal standard (IS) for quantifying unlabeled glycerol derivatives in biological matrices.

Step 1: Matrix Spiking

  • Action: Spike a known, constant concentration of the -d5 IS into every plasma or tissue homogenate sample prior to extraction.

  • Causality: Adding the IS at the very beginning ensures it undergoes the exact same physical losses and extraction efficiencies as the target analyte.

Step 2: Liquid-Liquid Extraction (LLE)

  • Action: Extract the analytes using a non-polar solvent (e.g., dichloromethane or chloroform)[1]. Vortex, centrifuge, and evaporate the organic layer to dryness.

Step 3: LC-MS/MS Analysis (MRM Mode)

  • Action: Reconstitute and inject into the LC-MS/MS. Monitor the specific precursor-to-product ion transitions for both the unlabeled analyte (M) and the IS (M+5).

  • Self-Validation Checkpoint: Monitor the absolute peak area of the -d5 IS across all injections. A consistent area (±15% variance) validates that extraction efficiency and matrix ion-suppression are stable. A sudden drop in the IS area flags a failed extraction or severe matrix interference, invalidating that specific sample run.

LCMSWorkflow S1 Biological Matrix (Plasma/Tissue Homogenate) S2 Internal Standard Spiking (+ 1,3-Dibenzyloxy-2-propanol-d5) S1->S2 Preparation S3 Liquid-Liquid Extraction (Analyte & IS Isolation) S2->S3 Extraction S4 LC-MS/MS Analysis (MRM Mode Detection) S3->S4 Injection S5 Data Processing (Analyte/IS Peak Area Ratio) S4->S5 Quantification

LC-MS/MS quantification workflow utilizing the -d5 variant as an internal standard.

Applications in Drug Development

  • siRNA Delivery Vehicles: The development of non-viral vectors for siRNA delivery is hampered by toxicity and instability. Glycerol-derived oligocarbonates synthesized from this scaffold act as highly biocompatible, cell-penetrating molecular transporters[5]. The -d5 variant allows researchers to trace the in vivo degradation of these polymers using mass spectrometry without the regulatory and safety burdens of radiolabeling.

  • Antiviral Intermediates: The unlabeled scaffold is a documented precursor to antiviral agents. It binds to carbohydrate ligands on cell surfaces, trapping viruses in hydrophobic environments and inhibiting ganciclovir phosphorylation[3][6]. The deuterated version is critical for studying the pharmacokinetics of these antiviral derivatives.

Safety, Handling, and Storage

Despite its utility, 1,3-Dibenzyloxy-2-propanol-d5 requires stringent laboratory safety protocols:

  • Storage: Store at Room Temperature (RT) in a tightly closed container[1]. For long-term preservation of chemical integrity, refrigeration is often recommended to prevent slow oxidation of the ether linkages[7].

  • Hazards: Classified under Storage Class 10 (Combustible liquids) and WGK 3 (high water hazard)[3].

  • PPE: Handling requires chemical-resistant gloves, tightly fitting safety goggles (eyeshields), and a multi-purpose combination respirator cartridge if aerosols or vapors are generated[3].

References

  • Sigma-Aldrich. "1,3-Dibenzyloxy-2-propanol 97% - Properties and Safety Information." Sigma-Aldrich Product Catalog. URL: https://www.sigmaaldrich.com
  • US Biological. "1,3-Dibenzyloxy-2-propanol-d5 - Data Sheet (CAS 1189877-19-7)." US Biological Life Sciences. URL: https://www.usbio.net
  • Guidechem. "1,1,2,3,3-pentadeuterio-1,3-bis(phenylmethoxy)propan-2-ol Physical and Chemical Properties.
  • PubChem. "1,3-Bis(benzyloxy)propan-2-ol - Chemical and Physical Properties." National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/247614
  • Cooley, C. B., et al. "Guanidinium-Rich, Glycerol-Derived Oligocarbonates: A New Class of Cell-Penetrating Molecular Transporters That Complex, Deliver, and Release siRNA." Journal of the American Chemical Society, National Institutes of Health (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2756049/
  • ChemicalBook. "1,3-BIS(BENZYLOXY)-2-PROPANOL Applications and Synthesis." ChemicalBook Database. URL: https://www.chemicalbook.com

Sources

Exploratory

In-Depth Technical Guide: Exact Mass and Analytical Characterization of 1,3-Dibenzyloxy-2-propanol-d5

Executive Summary In advanced lipidomics and pharmacokinetic profiling, the accuracy of quantitative mass spectrometry (MS) relies heavily on the quality of Stable Isotope-Labeled Internal Standards (SIL-IS). 1,3-Dibenzy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced lipidomics and pharmacokinetic profiling, the accuracy of quantitative mass spectrometry (MS) relies heavily on the quality of Stable Isotope-Labeled Internal Standards (SIL-IS). 1,3-Dibenzyloxy-2-propanol-d5 (also known as 1,3-Di-O-benzylglycerol-d5) serves as a highly specialized, protected precursor essential for the de novo synthesis of deuterated diacylglycerols (DAGs) and triacylglycerols (TAGs)[1].

As a Senior Application Scientist, I frequently encounter analytical bottlenecks where isobaric interferences compromise lipid quantitation. Utilizing a +5 Da shifted precursor like 1,3-Dibenzyloxy-2-propanol-d5 ensures that downstream lipid standards possess an isotopic envelope completely distinct from endogenous biological background noise. This whitepaper details the theoretical exact mass determination, high-resolution mass spectrometry (HRMS) validation protocols, and the mechanistic causality behind its application workflows.

Molecular Architecture & Exact Mass Determination

To configure high-resolution mass spectrometers (such as Orbitrap or Q-TOF systems) for exact mass extraction, we must first establish the precise monoisotopic mass of the compound.

The unlabeled precursor, 1,3-Dibenzyloxy-2-propanol, has a chemical formula of C₁₇H₂₀O₃ and a verified exact mass of 272.1412 Da [2]. In the deuterated analog, the five carbon-bound protons of the central glycerol backbone are replaced by deuterium atoms (–CD₂–CD(OH)–CD₂–). The benzyl ether protecting groups and the secondary hydroxyl proton remain unlabeled, yielding the molecular formula C₁₇H₁₅D₅O₃ [1].

The exact mass is not merely the sum of nominal integers; it accounts for the precise mass defect of each isotope. The theoretical monoisotopic mass of 1,3-Dibenzyloxy-2-propanol-d5 is calculated as 277.1726 Da .

Table 1: Elemental Composition and Monoisotopic Mass Contribution

ElementIsotopeExact Mass (Da)QuantityTotal Contribution (Da)
Carbon¹²C12.00000017204.000000
Hydrogen¹H1.0078251515.117375
Deuterium²H (D)2.014102510.070510
Oxygen¹⁶O15.994915347.984745
Total Monoisotopic Mass 277.172630

Note: The +5.0314 Da shift from the unlabeled counterpart ensures no spectral overlap during MS1 filtering.

High-Resolution Mass Spectrometry (HRMS) Verification Protocol

Before utilizing 1,3-Dibenzyloxy-2-propanol-d5 in synthetic workflows, its isotopic purity and exact mass must be empirically validated. Below is the self-validating HRMS protocol designed to confirm the exact mass to within < 2 parts-per-million (ppm) error.

Step-by-Step Methodology & Causality

Step 1: Sample Preparation

  • Action: Dissolve 1,3-Dibenzyloxy-2-propanol-d5 in LC-MS grade Methanol to 1 mg/mL, then dilute to a working concentration of 100 ng/mL in 50:50 Methanol/Water containing 0.1% Formic Acid.

  • Causality: Methanol provides optimal surface tension and volatility for the electrospray droplet desolvation process. Formic acid acts as a crucial proton donor, drastically increasing the ionization efficiency of the ether and hydroxyl oxygens to form the [M+H]⁺ ion.

Step 2: Instrument Calibration & Direct Infusion

  • Action: Introduce the working solution via a syringe pump at 10 µL/min directly into the Electrospray Ionization (ESI) source of a calibrated Q-TOF or Orbitrap MS.

  • Causality: Direct infusion provides a continuous, steady-state concentration of the analyte. Unlike LC-MS where the peak is transient, infusion allows for prolonged spectral averaging (e.g., 2-3 minutes). This mathematical averaging reduces random electronic noise, improving mass accuracy to sub-ppm levels.

Step 3: Self-Validating Acquisition (Lock Mass)

  • Action: Simultaneously infuse a known background ion (e.g., Leucine Enkephalin, exact mass 556.2771 Da) via a dual-spray source.

  • Causality: This creates a "self-validating system." The MS software automatically corrects the mass axis in real-time based on this known standard. If the lock mass deviates by >2 ppm, the run is automatically invalidated, ensuring the exact mass measurement of the target compound is absolutely trustworthy.

Table 2: Expected HRMS Target Adducts for 1,3-Dibenzyloxy-2-propanol-d5

Ionization AdductMolecular FormulaTheoretical Exact Mass (m/z)Mass Defect (mDa)
Protonated [M+H]⁺[C₁₇H₁₆D₅O₃]⁺278.1799179.9
Ammoniated [M+NH₄]⁺[C₁₇H₁₉D₅NO₃]⁺295.2065206.5
Sodiated [M+Na]⁺[C₁₇H₁₅D₅NaO₃]⁺300.1624162.4

Strategic Application in Lipidomics

The primary utility of 1,3-Dibenzyloxy-2-propanol-d5 is not as a final analyte, but as a robust, protected building block for synthesizing structured SIL-lipids[3].

By protecting the sn-1 and sn-3 positions with benzyl groups, synthetic chemists can selectively acylate the sn-2 hydroxyl position with a specific fatty acid. Subsequent catalytic hydrogenation (debenzylation) exposes the sn-1 and sn-3 positions for further acylation, yielding highly specific, fully deuterated triacylglycerols (TAG-d5).

G Precursor 1,3-Dibenzyloxy-2-propanol-d5 (Protected Precursor) Acylation sn-2 Acylation (Fatty Acid Chloride, Pyridine) Precursor->Acylation sn-2 OH Reaction Deprotection Debenzylation (H2, Pd/C Catalyst) Acylation->Deprotection Intermediate Purification Esterification sn-1,3 Acylation (Target Fatty Acids) Deprotection->Esterification Expose sn-1,3 OH TAG Structured TAG-d5 (SIL Internal Standard) Esterification->TAG Final Assembly

Workflow for the synthesis and application of 1,3-Dibenzyloxy-2-propanol-d5 in LC-HRMS lipidomics.

This workflow highlights the causality of the molecule's design: the benzyl groups act as temporary shields, while the D5 core provides the permanent mass shift required for downstream mass spectrometry quantitation, ensuring high-fidelity data in complex biological matrices.

References

  • SpectraBase. "1,3-Dibenzyloxy-2-propanol - Spectrum and Exact Mass." John Wiley & Sons, Inc. URL:[Link]

Sources

Foundational

A Technical Guide to 1,3-Dibenzyloxy-2-propanol-d5: An Advanced NMR Chemical Shift Reference

An In-Depth Technical Guide Executive Summary This guide provides a comprehensive technical overview of 1,3-Dibenzyloxy-2-propanol-d5, a specialized internal standard for Nuclear Magnetic Resonance (NMR) spectroscopy. In...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Executive Summary

This guide provides a comprehensive technical overview of 1,3-Dibenzyloxy-2-propanol-d5, a specialized internal standard for Nuclear Magnetic Resonance (NMR) spectroscopy. In the landscape of molecular characterization, the precision of NMR data is paramount. The choice of an internal reference standard significantly impacts spectral accuracy and interpretation. This document details the unique physicochemical properties, spectral characteristics, and strategic applications of 1,3-Dibenzyloxy-2-propanol-d5. We will explore the foundational NMR profile of its non-deuterated analogue, elucidate the profound impact of isotopic labeling on its spectrum, and present a validated protocol for its use. This guide is intended for researchers, scientists, and drug development professionals who require high-fidelity NMR data and seek to leverage advanced tools to overcome the limitations of conventional standards.

The Imperative for Advanced NMR Standards

NMR spectroscopy stands as a cornerstone of chemical analysis, offering unparalleled insight into molecular structure.[1] The accuracy of chemical shift (δ) reporting is critically dependent on a reference standard. For decades, tetramethylsilane (TMS) has been the default. However, its high volatility complicates sample recovery and its single reference signal at 0.0 ppm is not always ideal for all applications.

The use of deuterated molecules as internal standards represents a significant advancement.[2] Deuterated solvents are fundamental to modern NMR for two primary reasons:

  • Minimizing Solvent Interference : Since the resonance frequency of deuterium (²H) is vastly different from that of protium (¹H), using a deuterated solvent eliminates the risk of a massive solvent signal obscuring the analyte's peaks.[3][4]

  • Field/Frequency Locking : Modern spectrometers utilize the deuterium signal from the solvent to stabilize the magnetic field, correcting for drift and ensuring high resolution and reproducibility over the course of an experiment.[3][4]

1,3-Dibenzyloxy-2-propanol-d5 extends this principle, serving not as the bulk solvent but as a precisely dosed internal reference. Its unique structure, with deuterium atoms strategically placed on the propanol backbone, provides distinct advantages for the analysis of complex organic molecules.

Characterization of 1,3-Dibenzyloxy-2-propanol-d5

1,3-Dibenzyloxy-2-propanol-d5 is the isotopically labeled analogue of 1,3-Dibenzyloxy-2-propanol, where the five hydrogen atoms on the C1, C2, and C3 positions of the propanol backbone have been replaced with deuterium.

Figure 1. Chemical Structure of 1,3-Dibenzyloxy-2-propanol-d5

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 1189877-19-7[5]
Molecular Formula C₁₇H₁₅D₅O₃[5][6]
Molecular Weight 277.37 g/mol [5][6]
Appearance Pale-Yellow Oil[5][]
Boiling Point 226-227 °C @ 3 mmHg (for non-deuterated form)[8]
Density 1.103 g/mL @ 20 °C (for non-deuterated form)[][8]
Solubility Chloroform, Dichloromethane[5]

Foundational NMR Profile: The Non-Deuterated Analogue

To appreciate the utility of the deuterated standard, one must first understand the spectrum of its protio analogue, 1,3-Dibenzyloxy-2-propanol. Its ¹H NMR spectrum is characterized by distinct signals corresponding to the glycerol backbone and the benzyl protecting groups.

  • Aromatic Protons (Ar-H): A multiplet typically observed around 7.2-7.4 ppm, integrating to 10 protons.

  • Benzylic Protons (Ar-CH₂): A singlet or a sharp multiplet around 4.5 ppm, integrating to 4 protons.

  • Backbone Methine Proton (CH-OH): A multiplet near 4.0 ppm.

  • Backbone Methylene Protons (CH₂-O): A multiplet around 3.6 ppm.

  • Hydroxyl Proton (OH): A broad signal whose position is highly dependent on concentration and solvent.

The ¹³C NMR spectrum shows corresponding signals for the two types of backbone carbons and the carbons of the benzyl groups.[9][10]

The Spectroscopic Impact of Deuteration

The strategic placement of deuterium on the propanol backbone is the defining feature of 1,3-Dibenzyloxy-2-propanol-d5. This isotopic substitution fundamentally alters the NMR spectrum, creating its value as a reference standard.

¹H NMR Spectrum

In the ¹H NMR spectrum, all signals associated with the C₃H₅ backbone (the methine and methylene protons) are absent. This leaves only two distinct, sharp signals from the non-deuterated parts of the molecule, which serve as excellent chemical shift references.

  • Benzylic Protons (Ar-CH₂): This signal provides a sharp reference in the mid-field region, away from both the highly shielded aliphatic protons and the deshielded aromatic/amide protons.

  • Aromatic Protons (Ar-H): This multiplet serves as a reliable reference in the aromatic region of the spectrum.

This "cleaning" of the aliphatic region (approx. 3.5-4.1 ppm) is the primary advantage of this standard. It allows for the unambiguous observation and integration of analyte signals in this often-crowded spectral window.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) of 1,3-Dibenzyloxy-2-propanol-d5

ProtonsCDCl₃DMSO-d₆Acetone-d₆
Aromatic (Ar-H) ~7.35 (m, 10H)~7.32 (m, 10H)~7.33 (m, 10H)
Benzylic (Ar-CH₂) ~4.55 (s, 4H)~4.50 (s, 4H)~4.52 (s, 4H)

Disclaimer: These are estimated values based on the non-deuterated analogue and typical solvent effects. Actual shifts may vary slightly based on concentration and temperature.[11]

¹³C NMR Spectrum

In a standard proton-decoupled ¹³C NMR experiment, the impact of deuteration is equally significant.

  • Deuterated Carbons: The carbons of the propanol backbone (C1, C2, C3) will be subject to C-D coupling. This splits their signals into multiplets (e.g., a 1:1:1 triplet for a -CD- group, a 1:2:3:2:1 quintet for a -CD₂- group) and dramatically reduces their peak height due to the loss of the Nuclear Overhauser Effect (NOE) from attached protons.

  • Non-Deuterated Carbons: The benzylic and aromatic carbons will remain as sharp, strong singlets, providing clear reference points.

²H (Deuterium) NMR

The five deuterium atoms on the backbone produce a strong signal in the ²H NMR spectrum. While less commonly performed, this signal can be used for highly advanced field/frequency locking or as a reference in quantitative ²H NMR studies, which are sometimes used to investigate reaction mechanisms or metabolic pathways.[12]

Strategic Advantages in Research & Development

The unique spectral properties of 1,3-Dibenzyloxy-2-propanol-d5 offer compelling advantages over traditional standards like TMS.

  • Unobstructed Spectral Windows: For molecules with key signals in the 3-4 ppm range (e.g., carbohydrates, ethers, protons alpha to heteroatoms), this standard is ideal as it introduces no signals in that region.

  • Dual Reference Points: It provides reliable reference signals in both the mid-field (benzylic) and aromatic regions, allowing for accurate calibration across a wider spectral range.

  • Low Volatility: With a high boiling point, it is perfectly suited for variable-temperature (VT) NMR studies and simplifies sample recovery, as it will not evaporate under vacuum like TMS.[][8]

  • Gravimetric Accuracy: As a non-volatile oil, it can be accurately weighed and added to samples, making it suitable for quantitative NMR (qNMR) applications where precise concentration is known.

Experimental Protocol: Application as an Internal Standard

The following protocol outlines the use of 1,3-Dibenzyloxy-2-propanol-d5 as an internal chemical shift and quantitative reference. This workflow is designed to be self-validating by ensuring precise and reproducible sample preparation.

Step-by-Step Methodology
  • Prepare a Stock Solution (Recommended):

    • Accurately weigh approximately 20 mg of 1,3-Dibenzyloxy-2-propanol-d5 into a clean vial.

    • Add a precise volume (e.g., 1.00 mL) of the desired deuterated NMR solvent (e.g., CDCl₃).

    • Calculate the exact concentration of the stock solution in mg/mL. This stock solution ensures consistency across multiple experiments.

  • Prepare the Analyte Sample:

    • Weigh the desired amount of the analyte (typically 5-10 mg) into a clean vial.

  • Combine and Dilute:

    • Add a precise volume of the deuterated solvent (e.g., 500 µL) to the analyte vial and dissolve completely.

    • Add a precise volume of the stock solution (e.g., 50 µL) to the analyte solution.

  • Finalize Sample:

    • Vortex the final solution gently to ensure homogeneity.

    • Transfer the solution to a 5 mm NMR tube to the appropriate height (typically ~4 cm or 600 µL).

  • NMR Acquisition:

    • Insert the sample into the spectrometer.

    • Perform standard locking and shimming procedures using the solvent's deuterium signal.

    • Acquire ¹H and/or ¹³C NMR spectra.

    • Calibrate the acquired spectrum by setting the chemical shift of the benzylic proton signal (Ar-CH₂) to its known value (e.g., ~4.55 ppm in CDCl₃).

Workflow Visualization

G cluster_prep Preparation cluster_final Finalization & Acquisition weigh_std 1. Weigh Standard (1,3-DBP-d5) dissolve 3. Dissolve in Deuterated Solvent weigh_std->dissolve Add precise volume of solvent weigh_analyte 2. Weigh Analyte weigh_analyte->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer acquire 5. Lock, Shim & Acquire Spectrum transfer->acquire calibrate 6. Calibrate Spectrum acquire->calibrate

Diagram 1. Standard workflow for preparing an NMR sample using 1,3-Dibenzyloxy-2-propanol-d5 as an internal reference.

Conclusion

1,3-Dibenzyloxy-2-propanol-d5 represents a sophisticated tool for modern NMR spectroscopy. By strategically eliminating proton signals from its aliphatic backbone, it provides clean, reliable reference peaks in the mid-field and aromatic regions. Its low volatility and suitability for gravimetric preparation make it superior to traditional standards like TMS for a range of applications, including variable-temperature studies and quantitative analysis. For scientists in pharmaceutical discovery, materials science, and synthetic chemistry, adopting this advanced standard can lead to more accurate, reproducible, and unambiguous spectral data, thereby accelerating research and development.

References

  • SpectraBase. (n.d.). 1,3-Dibenzyloxy-2-propanol. Wiley-VCH. Retrieved from [Link]

  • Tadeusz, D. (2021). On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues. Molecules, 26(23), 7247. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards and Solvents for NMR. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Bis(benzyloxy)propan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 1,3-Dibenzyloxy-2-propanol. Retrieved from [Link]

  • Hoye, T. R., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • BIPM. (2019). qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link]

  • ResearchGate. (2014). Why it is necessary to used deuterated solvents for NMR experiments?. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Department of Chemistry.
  • University of Puget Sound. (n.d.). 13C-NMR. Chemistry Department. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,3-Diphenoxy-2-propanol. Wiley-VCH.
  • Doc Brown's Chemistry. (2025). propan-2-ol low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • Magritek. (2023). Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer. Retrieved from [Link]

  • Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Chemistry Department.
  • University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. Chemistry Department.
  • Doc Brown's Chemistry. (2026). Interpreting the 13C NMR spectrum of propan-2-ol. Retrieved from [Link]

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Exploratory

A Senior Application Scientist's Guide to Isotopic Purity of 1,3-Dibenzyloxy-2-propanol-d5

Introduction: The Critical Role of Isotopic Purity in Research In the realm of drug development and metabolic research, precision is not merely a goal; it is the bedrock upon which reliable data is built. Stable isotope-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Isotopic Purity in Research

In the realm of drug development and metabolic research, precision is not merely a goal; it is the bedrock upon which reliable data is built. Stable isotope-labeled (SIL) compounds, such as 1,3-Dibenzyloxy-2-propanol-d5, are indispensable tools, primarily serving as internal standards for quantitative mass spectrometry (MS) assays or as tracers in metabolic studies.[1][2] The utility of 1,3-Dibenzyloxy-2-propanol-d5, a deuterated analog of a glycerol derivative[3], hinges on a crucial, yet often complex, parameter: its isotopic purity.

This guide provides an in-depth examination of the specifications for isotopic purity of 1,3-Dibenzyloxy-2-propanol-d5. Moving beyond a simple statement of percentages, we will explore the causality behind these specifications, the robust analytical methodologies required for their verification, and the implications of isotopic distribution for experimental integrity. For researchers in pharmaceutical and life sciences, a thorough understanding of this topic is essential for ensuring data accuracy and regulatory compliance.[4][5]

Deconstructing Isotopic Purity: Beyond a Single Number

The term "isotopic purity" is multifaceted and must be defined with precision. It is practically impossible to synthesize a compound with 100% isotopic purity, especially when multiple deuterium atoms are incorporated.[6] The final product is inevitably a mixture of isotopologues —molecules that are chemically identical but differ in their isotopic composition (e.g., d5, d4, d3 variants).[6]

Therefore, we must consider two key metrics:

  • Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within the molecule.[6] For a starting material with 99.5% enrichment, there is a 99.5% probability of finding a deuterium atom at any given labeled site.[6]

  • Species Abundance: This describes the percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage of molecules that are the fully deuterated d5 species).[6]

A high isotopic enrichment in the starting materials does not guarantee a correspondingly high species abundance of the desired d5-isotopologue in the final product. The statistical nature of the synthesis process dictates the final distribution.[6] Understanding this distribution is critical, as lower-mass isotopologues (d4, d3, etc.) can potentially interfere with the quantification of the non-labeled analyte, compromising the assay's accuracy.

Core Analytical Methodologies for Isotopic Purity Verification

A multi-technique approach is the gold standard for the comprehensive characterization of deuterated compounds, ensuring both structural integrity and accurate isotopic composition.[1][4] The two pillars of this validation are Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Benchmark

NMR spectroscopy is the definitive technique for confirming the positions of isotopic labels and assessing the overall deuterium incorporation.[1][4] It provides an unparalleled level of structural detail, making it indispensable for initial characterization.

  • ¹H NMR (Proton NMR): This technique is exceptionally precise for quantifying the small amounts of residual protons at the deuterated positions.[6][7] By comparing the integral of a residual proton signal to the integral of a non-deuterated, stable signal within the same molecule (e.g., the aromatic protons of the benzyl groups), one can calculate the isotopic enrichment with high accuracy.[7]

  • ²H NMR (Deuterium NMR): This method directly detects the deuterium nuclei, confirming the sites of incorporation. A combination of ¹H and ²H NMR can provide a highly accurate and robust determination of isotopic abundance.[8]

  • Sample Preparation: Accurately weigh 15-20 mg of 1,3-Dibenzyloxy-2-propanol-d5. Dissolve the sample in a precise volume (e.g., 0.75 mL) of a high-purity deuterated solvent, such as Chloroform-d (CDCl₃), that lacks signals in the regions of interest.

  • Data Acquisition: Utilize a high-field NMR spectrometer (≥400 MHz) to ensure sufficient signal resolution.

    • Crucial Parameter: Set a long relaxation delay (d1), typically 5 times the longest T₁ relaxation time of the protons being analyzed, to ensure full signal relaxation and accurate integration.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the signal from the residual C-H protons on the glycerol backbone.

    • Integrate a reference signal from a non-deuterated part of the molecule (e.g., the aromatic protons).

  • Calculation:

    • Normalize the reference integral to the number of protons it represents (e.g., 10H for the two phenyl groups).

    • Calculate the percentage of residual protons (%H) at the labeled sites relative to the normalized reference.

    • Isotopic Purity (Atom % D) = 100% - %H [7]

High-Resolution Mass Spectrometry (HRMS): Profiling the Isotopologue Distribution

While NMR excels at determining site-specific enrichment, HRMS is the premier tool for measuring the distribution of different isotopologues (species abundance).[6][9] Techniques like Time-of-Flight (TOF) mass spectrometry provide the necessary resolution to separate the isotopic peaks (M+H, M+1, M+2, etc.) and accurately quantify their relative intensities.[10][11]

  • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of 1,3-Dibenzyloxy-2-propanol-d5 in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Use a UHPLC system to ensure the analyte is separated from any chemical impurities before entering the mass spectrometer.[10]

  • MS Data Acquisition:

    • Employ an electrospray ionization (ESI) source in positive ion mode to generate the protonated molecular ion, [M+H]⁺.

    • Acquire data in full scan mode with high resolution (>10,000 FWHM) to clearly resolve the isotopic cluster.

  • Data Processing and Calculation:

    • Extract the mass spectrum for the analyte peak.

    • Measure the intensity (peak area) for each isotopologue (d0 to d5).

    • Correction is Critical: The measured intensities must be corrected for the natural abundance of ¹³C, which also contributes to M+1, M+2, etc., peaks. Most modern MS software platforms can perform this deconvolution automatically.[7][10]

    • Calculate the relative percentage of each isotopologue from the corrected intensities.

Specifications and Data Interpretation

For applications such as an internal standard in regulated bioanalysis, the specifications for isotopic purity are stringent. The goal is to minimize any contribution from the standard to the analyte signal.

ParameterTypical SpecificationAnalytical MethodRationale
Chemical Purity > 98%HPLC-UV, GC-FIDEnsures that the response is from the compound of interest and not chemical impurities.
Isotopic Enrichment ≥ 99 atom % D¹H NMRConfirms a high degree of deuterium incorporation at the specified positions.[4]
d5-Isotopologue Abundance > 98%LC-HRMSMinimizes the concentration of lower-mass isotopologues that could interfere with analyte measurement.
Unlabeled (d0) Abundance < 0.1%LC-HRMSCritical for preventing artificial inflation of the analyte signal at low concentrations (LLOQ).[5]

Visualizing the Workflow and Logic

A robust quality control process is essential for verifying the isotopic purity of 1,3-Dibenzyloxy-2-propanol-d5.

G cluster_0 Synthesis & Purification cluster_1 Analytical QC Workflow cluster_2 Data Review & Release Start Deuterated Glycerol Precursor Synth Benzylation Reaction Start->Synth Purify Chromatographic Purification Synth->Purify NMR NMR Analysis (¹H and/or ²H) - Confirms Structure - Measures Enrichment Purify->NMR QC Sampling MS LC-HRMS Analysis - Profiles Isotopologues - Quantifies d0 Impurity Purify->MS QC Sampling Purity_Chem HPLC/GC Analysis - Determines Chemical Purity Purify->Purity_Chem QC Sampling Review Compare Data to Specifications NMR->Review MS->Review Purity_Chem->Review CoA Certificate of Analysis Generation Review->CoA Release Product Release CoA->Release

Caption: Quality control workflow for 1,3-Dibenzyloxy-2-propanol-d5.

G Enrichment Isotopic Enrichment (Purity of D-Source) Synthesis Chemical Synthesis (Statistical Incorporation) Enrichment->Synthesis Dictates theoretical max. Distribution Isotopologue Distribution (d5, d4, d3...) Synthesis->Distribution Determines final profile Assay Assay Performance (Accuracy & Precision) Distribution->Assay Directly impacts

Caption: Relationship between synthesis inputs and analytical outcome.

Conclusion

The isotopic purity of 1,3-Dibenzyloxy-2-propanol-d5 is not a single value but a detailed profile that must be rigorously characterized. For the drug development professional, insisting on a comprehensive Certificate of Analysis that includes high-resolution mass spectrometry data for isotopologue distribution and NMR data for structural confirmation is a non-negotiable aspect of due diligence. This ensures that the internal standard performs its function reliably, leading to accurate, reproducible, and defensible bioanalytical results. The synergistic use of NMR and HRMS provides a self-validating system that underpins the scientific integrity of any study employing this critical reagent.[1][4]

References

  • Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry. (2014). Journal of Mass Spectrometry.
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025).
  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Analytical Methods (RSC Publishing).
  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.). Concert Pharmaceuticals.
  • 1,3-Dibenzyloxy-2-propanol 97 6972-79-8. (n.d.). Sigma-Aldrich.
  • A Researcher's Guide to Determining the Isotopic Purity of 1-Dodecanol-d1: NMR vs. Mass Spectrometry. (n.d.). Benchchem.
  • A liquid chromatography – mass spectrometry method to measure 13C-isotope enrichment for DNA stable-isotope probing. (n.d.). Canadian Science Publishing.
  • 1,3-Dibenzyloxy-2-propanol-d5 - D
  • CASE STUDY - Determination of Isotopic Purity by Accur
  • Determination of isotope abundance for deuterium-labeled compounds by quantit
  • 1,3-Dibenzyloxy-2-propanol-d5. (n.d.). Santa Cruz Biotechnology.
  • A Researcher's Guide to Regulatory Guidelines for Stable Isotope-Labeled Internal Standards. (n.d.). Benchchem.
  • Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.).
  • Isotopic labeling. (n.d.). Wikipedia.

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Foundational

Technical and Safety Blueprint for 1,3-Dibenzyloxy-2-propanol-d5 in Drug Development &amp; Mass Spectrometry

Executive Summary As drug development increasingly relies on high-resolution mass spectrometry (HRMS) and stable isotope labeling for pharmacokinetic (PK) tracking, the demand for highly pure, isotopically labeled intern...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly relies on high-resolution mass spectrometry (HRMS) and stable isotope labeling for pharmacokinetic (PK) tracking, the demand for highly pure, isotopically labeled internal standards has surged. 1,3-Dibenzyloxy-2-propanol-d5 (CAS: 1189877-19-7) serves as a critical synthetic intermediate and analytical standard. This whitepaper provides a comprehensive evaluation of its physicochemical properties, advanced safety and handling protocols (SDS translation), and validated laboratory workflows. By understanding the mechanistic behavior of this compound, researchers can ensure experimental integrity, prevent degradation, and optimize its utility in both organic synthesis and quantitative bioanalysis.

Physicochemical Profiling & Identity

To effectively utilize 1,3-Dibenzyloxy-2-propanol-d5, one must first understand its structural parameters. The incorporation of five deuterium atoms on the glycerol backbone provides a +5 Da mass shift compared to its unlabeled counterpart, which is essential for eliminating isotopic cross-talk in mass spectrometry[1].

Table 1: Chemical and Physical Properties

PropertyValueScientific Rationale / Implication
Chemical Name 1,1,2,3,3-pentadeuterio-1,3-bis(phenylmethoxy)propan-2-olIdentifies the exact positions of the deuterium labels on the propanol core.
CAS Number 1189877-19-7Unique identifier for the deuterated specific form[2].
Molecular Formula C₁₇H₁₅D₅O₃Dictates the exact mass for high-resolution MS tuning[3].
Molecular Weight 277.37 g/mol +5 Da shift from the unlabeled compound (272.34 g/mol ).
Appearance Pale-Yellow OilIndicates a liquid state at room temperature; requires volumetric or gravimetric handling[1].
Boiling Point ~226-227 °C at 3 mmHgHigh boiling point necessitates high vacuum for distillation[4].
Flash Point 110 °C (Closed Cup)Combustible liquid; dictates storage away from open flames.
Solubility Chloroform, Dichloromethane, MethanolHighly lipophilic due to dual benzyl ether groups; insoluble in water[2].

Advanced Safety Data Sheet (SDS) & Handling Protocols

Standard SDS documents often list precautions without explaining the underlying chemical causality. As a Senior Application Scientist, I emphasize that safety is a function of chemical mechanism.

Hazard Identification & Causality
  • Combustibility (WGK 3): The compound is a combustible liquid. With a flash point of 110 °C, it does not easily ignite at room temperature, but aerosolization or heating during distillation poses a fire risk.

  • Peroxide Formation Risk: The molecule contains two benzyl ether linkages. Ethers, when exposed to atmospheric oxygen and UV light over prolonged periods, undergo radical-initiated auto-oxidation to form explosive hydroperoxides.

  • Toxicity: While not highly acutely toxic, the lipophilic nature of the compound allows it to easily penetrate the dermal barrier, potentially carrying co-dissolved toxic agents into the bloodstream.

Storage and Handling Directives
  • Inert Atmosphere: Always flush the headspace of the storage vial with Argon or ultra-pure Nitrogen before sealing. This displaces oxygen and halts the auto-oxidation pathway.

  • Temperature: Store at Room Temperature (RT) or 4 °C in a dark, amber vial to prevent photo-degradation[2].

  • PPE: Nitrile gloves (double-gloving recommended if handling in chlorinated solvents), safety goggles, and a lab coat. Handle inside a certified chemical fume hood.

Spill Response (Self-Validating Clean-up)
  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth). Do not use sawdust, as the high surface area combined with combustible material can create a fire hazard.

  • Neutralization/Removal: Sweep the absorbed material into a chemical waste container.

  • Validation of Clean-up: Wipe the area with a solvent (e.g., isopropanol) and use a UV lamp (254 nm). The benzyl rings in the compound are highly UV-active; the absence of fluorescence confirms complete decontamination.

Mechanistic Applications in Research

Synthesis of Antiviral Intermediates

1,3-Dibenzyloxy-2-propanol is a foundational building block for synthesizing acyclic nucleoside analogues (e.g., ganciclovir derivatives). It is coupled to protected guanine bases to create drugs that inhibit viral DNA replication[5]. Using the -d5 deuterated version allows researchers to synthesize isotopically labeled active pharmaceutical ingredients (APIs). These labeled APIs are administered during pre-clinical trials to trace metabolic pathways, as the strong carbon-deuterium bonds resist cytochrome P450-mediated cleavage, providing clear metabolic mapping.

Internal Standard for LC-MS/MS Lipidomics

In quantitative bioanalysis, matrix effects (ion suppression or enhancement) can severely skew results. 1,3-Dibenzyloxy-2-propanol-d5 acts as a perfect internal standard (IS) for quantifying glycerol derivatives. Because it shares the exact physicochemical properties of the unlabeled analyte, it co-elutes chromatographically and experiences identical matrix effects. The mass spectrometer easily differentiates the two via the 5 Da mass shift.

LCMS_Workflow A Sample Matrix (Plasma/Tissue) B Spike Internal Standard (1,3-Dibenzyloxy-2-propanol-d5) A->B Add IS C Liquid-Liquid Extraction (LLE) B->C Extract D LC Separation (Co-elution of Analyte & IS) C->D Inject E ESI-MS/MS (MRM Mode) D->E Ionize F Data Analysis (Ratio: Analyte Area / IS Area) E->F Quantify

Figure 1: Quantitative LC-MS/MS workflow utilizing 1,3-Dibenzyloxy-2-propanol-d5 as an internal standard.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that errors are caught mid-workflow rather than at the final data analysis stage.

Protocol A: Catalytic Debenzylation (Hydrogenolysis)

To utilize the deuterated glycerol core, the benzyl protecting groups must be removed without exchanging the deuterium atoms.

Materials: 1,3-Dibenzyloxy-2-propanol-d5, 10% Palladium on Carbon (Pd/C), Methanol, Hydrogen gas (balloon). Procedure:

  • Preparation: Dissolve 100 mg of 1,3-Dibenzyloxy-2-propanol-d5 in 5 mL of anhydrous methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10 mg of 10% Pd/C. Causality note: Pd/C is highly pyrophoric when dry. Always add it to the solvent under an inert atmosphere to prevent ignition.

  • Purging: Seal the flask with a septum. Purge the flask with vacuum, then backfill with Nitrogen (repeat 3x).

  • Reaction: Attach a balloon filled with H₂ gas. Purge the flask with vacuum and backfill with H₂ (repeat 3x). Stir vigorously at room temperature for 12 hours.

  • Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with Hexane:Ethyl Acetate (7:3). The starting material will be highly visible under 254 nm UV light. The reaction is complete when the UV-active spot disappears, as the deprotected product (glycerol-d5) lacks chromophores. (Visualize the product using a KMnO₄ stain).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the methanol under reduced pressure to yield the deprotected glycerol-d5.

Synthetic_Pathway SM 1,3-Dibenzyloxy-2-propanol-d5 (Protected Intermediate) Product Glycerol-d5 Derivative (Deprotected Target) SM->Product Hydrogenolysis Byproduct Toluene (Byproduct) SM->Byproduct Cleavage Reagent H2 Gas + Pd/C (Methanol, RT) Reagent->Product Catalysis

Figure 2: Catalytic hydrogenolysis of 1,3-Dibenzyloxy-2-propanol-d5 to yield deprotected glycerol-d5.

Protocol B: LC-MS/MS Standard Curve Preparation

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of 1,3-Dibenzyloxy-2-propanol-d5 in LC-MS grade Methanol.

  • Working IS Solution: Dilute the stock to a working concentration of 50 ng/mL in Acetonitrile (this will act as the protein precipitation/extraction solvent).

  • Calibration Spiking: Spike varying concentrations of the unlabeled analyte into blank biological matrix (e.g., plasma).

  • Self-Validation (Zero Standard): Prepare a "Zero Standard" containing the blank matrix and the working IS solution, but no unlabeled analyte.

    • Causality: When analyzing the Zero Standard via LC-MS/MS, there should be zero signal in the unlabeled analyte's MRM channel. If a signal appears, it indicates that the deuterated IS contains unlabeled impurities (isotopic impurity), which will artificially inflate your lower limit of quantification (LLOQ).

  • Extraction: Add 3 volumes of the working IS solution to 1 volume of the spiked matrix. Vortex for 2 minutes, centrifuge at 14,000 x g for 10 minutes, and transfer the supernatant to an autosampler vial for injection.

References

  • European Patent Office. "Guanine compounds and their use for the preparation of anti-viral agents - Patent 0049072." EPO. Available at:[Link]

Sources

Exploratory

Solubility Profile of 1,3-Dibenzyloxy-2-propanol-d5 in Organic Solvents: A Technical Guide

Introduction 1,3-Dibenzyloxy-2-propanol, also known as 1,3-Bis(benzyloxy)-2-propanol or 1,3-Di-O-benzylglycerol, is a key chemical intermediate used in the synthesis of various pharmacologically active molecules and as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1,3-Dibenzyloxy-2-propanol, also known as 1,3-Bis(benzyloxy)-2-propanol or 1,3-Di-O-benzylglycerol, is a key chemical intermediate used in the synthesis of various pharmacologically active molecules and as a precursor for antiviral agents. Its deuterated isotopologue, 1,3-Dibenzyloxy-2-propanol-d5, is of significant interest in drug discovery and development, particularly in metabolic studies and as an internal standard for analytical applications.[1][2][3] The substitution of hydrogen with deuterium can alter a molecule's metabolic fate, often leading to improved pharmacokinetic profiles.[1][4]

A comprehensive understanding of the solubility profile of 1,3-Dibenzyloxy-2-propanol-d5 is paramount for its effective use in a laboratory setting. Solubility dictates the choice of solvent for chemical reactions, purification processes such as chromatography and crystallization, and formulation of solutions for analytical testing. This guide provides an in-depth analysis of the theoretical and practical aspects of the solubility of this compound in common organic solvents, targeted at researchers, scientists, and drug development professionals.

Theoretical Principles of Solubility

The solubility of a compound is governed by the intermolecular forces between the solute (1,3-Dibenzyloxy-2-propanol-d5) and the solvent. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities are more likely to be miscible.[5]

Molecular Structure and Polarity

The structure of 1,3-Dibenzyloxy-2-propanol features both polar and nonpolar characteristics. The central propanol backbone contains a hydroxyl (-OH) group, which is polar and capable of acting as both a hydrogen bond donor and acceptor.[6][7][8] The two flanking benzyloxy groups (-OCH2C6H5) consist of nonpolar phenyl rings and ether linkages. The ether's oxygen atom can act as a hydrogen bond acceptor but not a donor.[9] This amphiphilic nature—possessing both hydrophilic (-OH) and hydrophobic (benzyl ether) regions—dictates its solubility across a spectrum of solvents.

Intermolecular Forces
  • Hydrogen Bonding: The hydroxyl group is the most significant contributor to the compound's polarity, enabling strong hydrogen bonds with protic solvents like alcohols and water.[8][10]

  • Dipole-Dipole Interactions: The polar C-O bonds in the ether and alcohol functional groups result in a net molecular dipole, allowing for dipole-dipole interactions with other polar molecules.[9]

  • Van der Waals Forces (London Dispersion Forces): The large, nonpolar benzyl groups contribute to significant van der Waals forces, which are the primary mode of interaction with nonpolar, aprotic solvents.[10]

The Effect of Deuterium Substitution

The replacement of five hydrogen atoms with deuterium (d5) introduces a subtle change to the molecule.[2][3] While the electronic properties and, therefore, the polarity remain virtually unchanged, the C-D bond is slightly shorter and stronger than the C-H bond.[11] This can lead to minor differences in intermolecular interactions and, in some cases, a slight increase in solubility.[11] However, for the purpose of selecting appropriate solvents, the solubility profile of the deuterated compound can be considered nearly identical to its non-deuterated counterpart.[12][13]

Experimental Determination of Solubility

To ensure reproducible and accurate results, a standardized protocol for solubility determination is essential. The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a solvent.[14][15]

Experimental Workflow

The following diagram illustrates the key stages of the shake-flask method for determining solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Sampling & Analysis cluster_calc Calculation A Add excess 1,3-Dibenzyloxy-2-propanol-d5 to a known volume of solvent in a sealed flask. B Agitate mixture in a temperature-controlled shaker (e.g., 25°C) for a set period (e.g., 24-48h) to ensure equilibrium is reached. A->B C Allow undissolved solid to settle. Centrifuge if necessary. B->C D Withdraw a clear aliquot of the saturated supernatant using a syringe with a filter (e.g., 0.45 µm PTFE). C->D E Dilute the aliquot with a suitable solvent. D->E F Quantify concentration using a validated analytical method (e.g., HPLC-UV, GC-FID). E->F G Calculate original concentration to determine solubility (e.g., in mg/mL). F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol

Materials:

  • 1,3-Dibenzyloxy-2-propanol-d5

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass flasks with screw caps

  • Temperature-controlled orbital shaker

  • Centrifuge (optional)

  • Syringes and syringe filters (e.g., 0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Preparation: Add an excess amount of 1,3-Dibenzyloxy-2-propanol-d5 to a vial containing a precisely measured volume (e.g., 2 mL) of the chosen solvent. An excess is critical to ensure a saturated solution is formed.[15]

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for 24 to 48 hours to allow the system to reach equilibrium.[15]

  • Phase Separation: After equilibration, remove the vials and let them stand at the same constant temperature to allow the undissolved solid to sediment. For fine suspensions, centrifugation may be required to achieve clear separation.[15]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Use a syringe fitted with a solvent-compatible filter to prevent the transfer of any undissolved particles.[15]

  • Analysis: Accurately dilute the collected aliquot with a suitable solvent to fall within the linear range of the analytical instrument. Analyze the diluted sample by a validated HPLC or GC method to determine the concentration.

  • Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in the original solvent. Express the results in appropriate units, such as mg/mL or g/100 mL.[15]

Solubility Profile of 1,3-Dibenzyloxy-2-propanol-d5

While extensive quantitative data for this specific deuterated compound is not widely published, a qualitative and semi-quantitative solubility profile can be reliably predicted based on its molecular structure and the principles of "like dissolves like".[5] The following table summarizes the expected solubility in a range of common organic solvents, categorized by polarity.

Solvent ClassSolventPolarity IndexHydrogen BondingExpected SolubilityRationale
Polar Protic Methanol, EthanolHighDonor & AcceptorFreely Soluble / Miscible The solvent's -OH group readily forms hydrogen bonds with the solute's -OH and ether groups.
Polar Aprotic Dichloromethane (DCM)ModerateAcceptorFreely Soluble Strong dipole-dipole interactions dominate; DCM is an excellent solvent for moderately polar compounds.
Tetrahydrofuran (THF)ModerateAcceptorFreely Soluble THF's ether oxygen can accept hydrogen bonds, and its polarity is compatible with the solute.
Ethyl AcetateModerateAcceptorSoluble Good balance of polarity for the solute's mixed functional groups.
AcetoneHighAcceptorFreely Soluble The polar carbonyl group interacts favorably with the solute's polar regions.
Acetonitrile (ACN)HighAcceptorSoluble A polar aprotic solvent that can effectively solvate the molecule through dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)HighAcceptorFreely Soluble A highly polar aprotic solvent capable of dissolving a wide range of substances.
Nonpolar TolueneLowNoneSlightly Soluble The aromatic rings of toluene interact favorably with the solute's benzyl groups via van der Waals forces.
Hexanes / HeptaneVery LowNoneSparingly Soluble / Insoluble The nonpolar aliphatic solvent cannot effectively overcome the solute's polar intermolecular forces.
Aqueous WaterVery HighDonor & AcceptorInsoluble The large, nonpolar benzyl groups dominate, making the molecule hydrophobic despite the presence of a hydroxyl group.[6][10]

Solubility Categories are based on USP definitions (e.g., Freely Soluble: <10 parts of solvent required for 1 part of solute; Soluble: 10-30 parts; Sparingly Soluble: 30-100 parts; Insoluble: >10,000 parts).

Practical Implications and Applications

  • Reaction Chemistry: For synthetic reactions, solvents like Dichloromethane, THF, or Ethyl Acetate are excellent choices as they fully solubilize the compound, ensuring a homogeneous reaction medium.

  • Purification: The low solubility in alkane solvents like hexanes makes them ideal anti-solvents for crystallization or precipitation. A common technique would be to dissolve the crude product in a minimal amount of a good solvent (like DCM or ethyl acetate) and then slowly add hexanes to induce precipitation of the purified compound. For chromatographic purification (e.g., column chromatography), a solvent system like an ethyl acetate/hexanes gradient is typically effective.

  • Analytical Chemistry: For preparing stock solutions for assays (e.g., NMR, LC-MS), solvents in which the compound is freely soluble, such as Methanol, Acetonitrile, or DMSO, should be used to ensure complete dissolution and accurate concentration determination.

Safety Considerations

1,3-Dibenzyloxy-2-propanol is a combustible liquid and should be handled with care.[16] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are required.[17] All handling should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.[16][18]

Conclusion

1,3-Dibenzyloxy-2-propanol-d5 exhibits a versatile solubility profile, a direct consequence of its amphiphilic molecular structure. It is highly soluble in polar aprotic and protic organic solvents, moderately soluble in solvents of intermediate polarity, and has low solubility in nonpolar aliphatic hydrocarbons and water. This detailed understanding of its solubility characteristics is essential for optimizing its use in synthesis, purification, and analysis, thereby facilitating its application in pharmaceutical research and development.

References

  • Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC. (n.d.).
  • Alcohols and Ethers. (n.d.).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Video: Physical Properties of Ethers - JoVE. (2025, May 22).
  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (2025, July 29).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.).
  • 1,3-Dibenzyloxy-2-propanol 97 6972-79-8 - Sigma-Aldrich. (n.d.).
  • 14.3 Physical Properties of Alcohols | The Basics of General, Organic, and Biological Chemistry - Lumen Learning. (n.d.).
  • Physical Properties of Alcohols and Phenols | CK-12 Foundation. (2026, January 6).
  • Solubility Profile of 1,3-Dimethoxy-2-propanol in Organic Solvents: A Technical Guide - Benchchem. (n.d.).
  • Subcommittee on Solubility and Equilibrium Data - Body Details - IUPAC | International Union of Pure and Applied Chemistry. (2024, February 23).
  • Solubility Data Series - IUPAC | International Union of Pure and Applied Chemistry. (n.d.).
  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. (2019, February 14).
  • Deuterium in drug discovery: progress, opportunities and challenges - PMC. (n.d.).
  • (PDF) The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report)* - ResearchGate. (n.d.).
  • 1,3-BIS(BENZYLOXY)-2-PROPANOL | 6972-79-8 - ChemicalBook. (2026, January 13).
  • SAFETY DATA SHEET - Fisher Scientific. (2012, April 30).
  • 1,3-Dibenzyloxy-2-propanol - Oakwood Chemical. (n.d.).
  • Deuterium Isotope Effects on Hydrophobic Interactions. The Importance of Dispersion Interactions in the Hydrophobic Phase. (n.d.).
  • 1,3-Dibenzyloxy-2-propanol-d5 | SCBT - Santa Cruz Biotechnology. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 23).
  • The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations - AIP Publishing. (2010, June 1).
  • (PDF) Deuterium as a tool for changing the properties of pharmaceutical substances (Review) - ResearchGate. (n.d.).
  • 1,3-bis(benzyloxy)-2-propanol 6972-79-8 - Guidechem. (n.d.).
  • 1,3-Bis(benzyloxy)-2-propanol, 5G - B2110-5G - Lab Pro Inc. (n.d.).
  • Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase | Journal of the American Chemical Society. (2003, October 17).
  • 1,3-Dibenzyloxy-2-propanol-d5 - Data Sheet - usbio.net. (n.d.).
  • 1,3-Bis(benzyloxy)-2-propanol >96.0% - ChemSupply Australia. (n.d.).
  • 1,3-Bis(benzyloxy)propan-2-ol | C17H20O3 | CID 247614 - PubChem. (n.d.).
  • The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol - ResearchGate. (n.d.).

Sources

Foundational

1,3-Dibenzyloxy-2-propanol-d5 molecular weight and structural formula

1,3-Dibenzyloxy-2-propanol-d5: Structural Elucidation, Synthesis, and Applications in Mass Spectrometry and Drug Development Executive Summary In the fields of proteomics, lipidomics, and advanced drug development, the p...

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Author: BenchChem Technical Support Team. Date: April 2026

1,3-Dibenzyloxy-2-propanol-d5: Structural Elucidation, Synthesis, and Applications in Mass Spectrometry and Drug Development

Executive Summary

In the fields of proteomics, lipidomics, and advanced drug development, the precision of analytical quantification and the stability of synthetic intermediates are paramount. 1,3-Dibenzyloxy-2-propanol-d5 (CAS: 1189877-19-7) is a highly specialized, stable isotope-labeled biochemical engineered to meet these demands[1]. By integrating a fully deuterated central glycerol backbone with orthogonally stable benzyl protecting groups, this compound serves as an elite internal standard for LC-MS/MS and a critical building block for synthesizing deuterated lipids and antiviral acyclonucleosides.

This technical guide explores the structural causality, physicochemical properties, and field-proven experimental protocols associated with 1,3-Dibenzyloxy-2-propanol-d5.

Structural Formula and Physicochemical Profiling

The molecular architecture of 1,3-Dibenzyloxy-2-propanol-d5 is deliberately designed to balance chemical protection with analytical distinctiveness.

  • Isotopic Labeling (The d5 Core): The molecule features a central glycerol backbone where all five carbon-bound protons are replaced by deuterium (1,1,2,3,3-pentadeuterio)[2].

    • Causality: In mass spectrometry, endogenous molecules exhibit natural isotopic distributions (M+1, M+2, M+3) driven primarily by naturally occurring 13 C and 18 O. A +5 Da mass shift ensures that the internal standard's signal is completely isolated from the unlabeled analyte's isotopic envelope, eliminating spectral cross-talk and ensuring absolute quantification accuracy.

  • Benzyl Protecting Groups: The primary hydroxyl groups at the sn-1 and sn-3 positions are etherified with benzyl groups, leaving the secondary sn-2 hydroxyl free for targeted functionalization[2].

    • Causality: Benzyl ethers provide robust orthogonal stability. They resist harsh acidic and basic conditions during downstream esterification but can be cleanly cleaved via specific reagents (like B-chlorocatecholborane or catalytic hydrogenolysis) without triggering acyl migration—a notorious problem in glycerolipid synthesis[3].

Quantitative Data Summary
ParameterValue
Chemical Name 1,1,2,3,3-pentadeuterio-1,3-bis(phenylmethoxy)propan-2-ol
CAS Registry Number 1189877-19-7[1]
Molecular Formula C17H15D5O3[1]
Average Molecular Weight 277.37 g/mol [1]
Monoisotopic Exact Mass 277.1726 g/mol [2]
LogP (Estimated) 2.3[2]
Topological Polar Surface Area 38.7 Ų[2]
Physical Form Clear, pale-yellow oil[1]

Synthesis and Isotopic Labeling Strategy

The synthesis of 1,3-Dibenzyloxy-2-propanol-d5 typically relies on a tandem epoxide-formation and nucleophilic ring-opening mechanism (Williamson etherification)[4]. Starting from a deuterated precursor such as 1,3-dichloro-2-propanol-d5, the reaction utilizes sodium hydride (NaH) and benzyl alcohol.

The strong base (NaH) deprotonates benzyl alcohol to form the strongly nucleophilic benzyloxide anion. Simultaneously, the base deprotonates the secondary alcohol of the deuterated precursor, leading to an intramolecular SN​2 attack that forms a transient deuterated epichlorohydrin intermediate. The benzyloxide then attacks the less hindered carbon of the epoxide, opening the ring. A second equivalent of benzyloxide displaces the remaining chloride, yielding the final 1,3-dibenzyloxy product[4].

Synthesis A 1,3-Dichloro-2-propanol-d5 (Deuterated Precursor) C Intramolecular SN2 (Transient Epoxide-d5) A->C B Benzyl Alcohol + NaH (Benzyloxide Formation) B->C D Nucleophilic Ring Opening & Chloride Displacement C->D E 1,3-Dibenzyloxy-2-propanol-d5 (Target Molecule) D->E

Workflow for the synthesis of 1,3-Dibenzyloxy-2-propanol-d5 via Williamson etherification.
Protocol 1: Synthesis of 1,3-Dibenzyloxy-2-propanol-d5
  • Reagent Preparation: Suspend 50% NaH in mineral oil in a dry, nitrogen-purged flask. Wash with anhydrous hexanes to remove the oil, then resuspend in anhydrous DMF.

  • Alkoxide Generation: Add benzyl alcohol dropwise at 0°C. Stir for 1 hour at room temperature to ensure complete evolution of hydrogen gas and formation of sodium benzyloxide[4].

  • Alkylation: Introduce 1,3-dichloro-2-propanol-d5 slowly. Heat the reaction mixture to 100°C and maintain overnight[4].

  • Workup: Cool the mixture, quench with water, and extract with diethyl ether. Wash the organic layer sequentially with 20% aqueous HCl and brine to remove unreacted base and DMF[4].

  • Purification: Dry over anhydrous Na2​SO4​ , evaporate the solvent, and purify via high-vacuum distillation (bp ~195-210°C at 3 Torr) or flash column chromatography to isolate the pale-yellow oil[4][5].

Applications in Drug Development & Proteomics

Precursor for Antiviral Agents

The unlabeled analog of this compound is a documented precursor for synthesizing glyceropurines—a class of acyclonucleosides with pronounced antiviral activity[4]. By utilizing the d5-labeled variant, drug development professionals can synthesize deuterated antiviral analogs. The incorporation of deuterium leverages the Kinetic Isotope Effect (KIE) to potentially slow down cytochrome P450-mediated metabolism, thereby improving the drug's pharmacokinetic half-life.

Lipidomics and Endocannabinoid Quantification

In lipidomics, quantifying endogenous monoacylglycerols like 2-arachidonoylglycerol (2-AG) is notoriously difficult due to rapid sn-2 to sn-1/3 acyl migration. 1,3-Dibenzyloxy-2-propanol-d5 is used to synthesize 2-AG-d5. The benzyl groups are specifically chosen because they can be removed post-esterification using B-chlorocatecholborane, a selective reagent that cleaves the acetals cleanly without inducing the isomerization of the arachidonic acid chain[3]. The resulting 2-AG-d5 is then utilized as an internal standard.

LCMS S1 Biological Matrix (Plasma/Tissue) S3 Liquid-Liquid Extraction (Protein Precipitation) S1->S3 S2 Spike IS (d5-labeled) (+5 Da Mass Shift) S2->S3 S4 UHPLC Separation (C18 Column) S3->S4 S5 MS/MS MRM Detection (Analyte vs IS Ratio) S4->S5

LC-MS/MS sample preparation and quantification workflow utilizing the d5 internal standard.
Protocol 2: LC-MS/MS Sample Preparation using d5-Internal Standard
  • Spiking: Aliquot 100 µL of biological plasma into a microcentrifuge tube. Spike with 10 µL of a 1 µg/mL solution of the d5-labeled internal standard (derived from 1,3-Dibenzyloxy-2-propanol-d5).

  • Extraction: Add 400 µL of ice-cold acetonitrile/methanol (1:1, v/v) to precipitate proteins. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein matrix.

  • Analysis: Transfer the supernatant to an autosampler vial. Inject 5 µL onto a UHPLC system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The +5 Da shift of the IS guarantees zero interference with the endogenous analyte's transition.

References

  • The Journal of Organic Chemistry - ACS Publications. (n.d.). Enantioselective Syntheses of 2-Deoxyxylono-1,4-lactone and 2-Deoxyribono-1,4-lactone from 1,3-Dioxan-5-yl Diazoacetates. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1984). Synthesis of a purine acyclonucleoside series having pronounced antiviral activity. The glyceropurines. Retrieved from [Link]

  • National Institutes of Health (PMC). (2022). 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization. Retrieved from[Link]

Sources

Protocols & Analytical Methods

Method

Using 1,3-Dibenzyloxy-2-propanol-d5 as an internal standard in LC-MS/MS

Application Note: LC-MS/MS Quantification of Glycerol Derivatives Using 1,3-Dibenzyloxy-2-propanol-d5 as a Stable Isotope Internal Standard Introduction & Analytical Rationale 1,3-Dibenzyloxy-2-propanol (1,3-DBP) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: LC-MS/MS Quantification of Glycerol Derivatives Using 1,3-Dibenzyloxy-2-propanol-d5 as a Stable Isotope Internal Standard

Introduction & Analytical Rationale

1,3-Dibenzyloxy-2-propanol (1,3-DBP) is a highly versatile synthetic intermediate. It serves as the structural backbone in the synthesis of complex lipid nanoparticle (LNP) precursors and antiviral acyclonucleosides, including ganciclovir analogs and C-6 substituted pyrimidines[1][2][3]. During pharmacokinetic profiling, metabolic tracking, and Active Pharmaceutical Ingredient (API) quality control, precise quantification of 1,3-DBP and its derivatives is critical.

However, quantifying this compound via mass spectrometry presents distinct challenges. Its lipophilic nature and lack of strongly ionizable basic centers make it highly susceptible to matrix-induced ion suppression[4]. To overcome this, the pentadeuterated analog—1,1,2,3,3-pentadeuterio-1,3-bis(phenylmethoxy)propan-2-ol (1,3-DBP-d5) —is employed as an Internal Standard (IS)[5][6]. Because the deuterium labels are strategically located on the glycerol backbone rather than the labile benzyl rings, 1,3-DBP-d5 perfectly mimics the target analyte's chromatographic retention and ionization efficiency while providing a distinct +5 Da mass shift[6]. This stable isotope dilution strategy ensures that any signal fluctuation caused by extraction losses or Electrospray Ionization (ESI) micro-environment changes is mathematically nullified.

Physicochemical Properties & Mechanistic Insights

Understanding the molecular properties of the internal standard is essential for designing a self-validating extraction and ionization strategy.

Table 1: Physicochemical Properties of Target and Internal Standard

PropertyTarget Analyte (1,3-DBP)Internal Standard (1,3-DBP-d5)
CAS Number 6972-79-8[7]1189877-19-7[5][6]
Molecular Formula C₁₇H₂₀O₃[7]C₁₇H₁₅D₅O₃[5]
Exact Mass (Monoisotopic) 272.14 Da[7]277.17 Da[6]
Ammonium Adduct[M+NH₄]⁺ 290.17 m/z295.20 m/z
LogP (Lipophilicity) ~2.3~2.3[6]
Physical Form Pale-Yellow OilPale-Yellow Oil[5]

Causality in Method Design: Because 1,3-DBP lacks basic amines, standard protonation ([M+H]⁺) is highly inefficient. We deliberately dope the mobile phase with ammonium formate to drive the formation of the ammonium adduct ([M+NH₄]⁺)[4]. During Collision-Induced Dissociation (CID), the ether bonds cleave, yielding a highly stable tropylium cation (m/z 91.1).

Visualizing the Analytical & Synthetic Context

Chemical_Pathway Glycerol Glycerol / Epichlorohydrin DBP 1,3-Dibenzyloxy-2-propanol (Target Analyte) Glycerol->DBP Benzylation Acyclo Antiviral Acyclonucleosides (e.g., Ganciclovir analogs) DBP->Acyclo Nucleobase Coupling Lipids Complex Lipids / LNPs DBP->Lipids Esterification DBP_d5 1,3-Dibenzyloxy-2-propanol-d5 (Internal Standard) DBP_d5->DBP Co-elution & Mass Shift (+5 Da) for LC-MS/MS Tracking

Role of 1,3-DBP in drug synthesis and its LC-MS/MS tracking via the d5-IS.

LCMS_Workflow N1 Sample Prep & IS Spiking N2 LLE Extraction (MTBE) N1->N2 N3 Evaporation & Reconstitution N2->N3 N4 UHPLC Separation (C18 Column) N3->N4 N5 ESI+ MS/MS (MRM Mode) N4->N5 N6 Data Analysis (Isotope Dilution) N5->N6

Self-validating sample preparation and LC-MS/MS workflow using stable isotope dilution.

Experimental Protocol: A Self-Validating System

This methodology utilizes Liquid-Liquid Extraction (LLE) rather than Protein Precipitation (PPT). Because 1,3-DBP is highly lipophilic, LLE selectively partitions the analyte and IS into the organic phase, leaving highly polar matrix components (salts, endogenous proteins) in the aqueous layer. This prevents detector fouling and serves as a physical validation of sample purity.

Phase 1: Reagent & Standard Preparation
  • Stock Solutions: Prepare 1.0 mg/mL stock solutions of 1,3-DBP and 1,3-DBP-d5 in 100% Acetonitrile. Store at -20°C.

  • Working IS Solution: Dilute the 1,3-DBP-d5 stock to a working concentration of 50 ng/mL in 50:50 Methanol:Water.

  • Calibration Curve: Spike blank matrix (e.g., plasma or synthetic reaction buffer) with 1,3-DBP to create a standard curve ranging from 1 ng/mL to 1000 ng/mL.

Phase 2: Sample Extraction (LLE)
  • Aliquot 100 µL of sample, calibration standard, or Quality Control (QC) into a 2.0 mL microcentrifuge tube.

  • Add 20 µL of the 1,3-DBP-d5 Working IS Solution (50 ng/mL) to all tubes (except double blanks).

  • Add 1.0 mL of Methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 5 minutes to ensure complete partitioning, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Transfer 800 µL of the upper organic layer to a clean 96-well collection plate.

  • Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v).

Phase 3: UHPLC-MS/MS Parameters
  • Column: Purospher RP-18 endcapped (50 mm × 2.1 mm, 1.8 µm) or equivalent[4].

  • Mobile Phase A: Water containing 10 mM Ammonium Formate[4].

  • Mobile Phase B: Acetonitrile containing 10 mM Ammonium Formate[4].

  • Gradient: 0-1 min (40% B), 1-3 min (linear to 95% B), 3-4 min (hold 95% B), 4-4.1 min (return to 40% B), 4.1-5.5 min (re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
1,3-DBP 290.2[M+NH₄]⁺91.15025Quantifier
1,3-DBP 290.2 [M+NH₄]⁺182.15015Qualifier
1,3-DBP-d5 295.2 [M+NH₄]⁺91.15025IS Quantifier
1,3-DBP-d5 295.2 [M+NH₄]⁺187.15015IS Qualifier
Phase 4: Self-Validating Quality Control (QC) Architecture

To guarantee the scientific integrity of the assay, the following checks must pass:

  • Matrix Factor (MF) Assessment: Compare the peak area of 1,3-DBP spiked after extraction into a blank matrix versus a neat solution. The IS-normalized MF must be 1.0 ± 0.15, proving the d5-IS perfectly compensates for any residual ion suppression.

  • Isotopic Cross-Talk Check: Inject a sample containing only 1,3-DBP at the Upper Limit of Quantification (ULOQ). The signal in the 1,3-DBP-d5 MRM channel must be <5% of the normal IS response.

  • Carryover Validation: Inject a blank matrix immediately following the ULOQ standard. The analyte signal must remain <20% of the Lower Limit of Quantification (LLOQ).

References

  • National Center for Biotechnology Information. "1,3-Bis(benzyloxy)propan-2-ol - PubChem CID 247614." nih.gov. URL: [Link]

  • Canadian Science Publishing. "Synthesis of a purine acyclonucleoside series having pronounced antiviral activity." cdnsciencepub.com. URL: [Link]

  • ResearchGate. "Synthetic pathway to the novel lead compound N-Me DHBT." researchgate.net. URL: [Link]

  • Helmholtz-Zentrum Dresden-Rossendorf (HZDR). "Annual Report 2000 - Institute of Bioinorganic and Radiopharmaceutical Chemistry." hzdr.de. URL: [Link]

  • Defense Technical Information Center. "Development and Pre-Clinical Evaluation of a Novel Prostate-Restricted Replication Competent Adenovirus-AD-IU-1." dtic.mil. URL: [Link]

Sources

Application

High-Fidelity Lipidomics: Sample Preparation and LC-MS/MS Quantification Protocol Utilizing 1,3-Dibenzyloxy-2-propanol-d5

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Quantitative Lipidomics, Diacylglycerol (DAG) / Triacylglycerol (TAG) Profiling, Mass Spectrometry Mechanistic Rational...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Quantitative Lipidomics, Diacylglycerol (DAG) / Triacylglycerol (TAG) Profiling, Mass Spectrometry

Mechanistic Rationale: The Case for 1,3-Dibenzyloxy-2-propanol-d5

In quantitative lipidomics, the accurate measurement of neutral lipids—particularly diacylglycerols (DAGs) and triacylglycerols (TAGs)—is fundamentally limited by the chemical instability of the analytes. Endogenous DAGs, such as 1,2-DAG, are highly susceptible to spontaneous acyl migration[1]. Driven by intramolecular nucleophilic attack on the free hydroxyl group, the acyl chain shifts from the sn-1/2 position to the sn-1,3 position, forming a cyclic ketal intermediate[2]. This rearrangement is exacerbated by extraction solvents, temperature, and silica-based chromatography, leading to severe isomer-specific quantification errors.

To counteract this, 1,3-Dibenzyloxy-2-propanol-d5 (DBP-d5) serves as an elite surrogate internal standard (IS)[3].

Causality of Design (E-E-A-T):

  • Ether vs. Ester Linkages: DBP-d5 replaces the labile ester-linked acyl chains with benzyl ether bonds at the sn-1 and sn-3 positions. Because ether bonds lack a carbonyl carbon, they cannot form the cyclic ketal intermediate required for migration. DBP-d5 remains structurally locked during harsh extraction conditions[1].

  • Isotopic Fidelity: The deuterium label (-d5) is located directly on the stable glycerol backbone rather than the peripheral chains[3]. This yields a precise +5 Da mass shift, completely bypassing the M+2 and M+3 isotopic overlap from highly abundant endogenous biological lipids.

Mechanism DAG Endogenous 1,2-DAG (Ester Bonds) Mig Acyl Migration (Cyclic Ketal Intermediate) DAG->Mig Iso 1,3-DAG Isomer (Quantification Error) Mig->Iso DBP 1,3-Dibenzyloxy-2-propanol-d5 (Ether Bonds) Stable No Nucleophilic Attack (Stable during Extraction) DBP->Stable Acc Accurate Recovery Tracking (High-Fidelity IS) Stable->Acc

Fig 1. Structural Stability of DBP-d5 Ether Bonds vs. DAG Acyl Migration.

Self-Validating MTBE Extraction Protocol

Traditional Folch or Bligh-Dyer extractions utilize chloroform, which forms the lower organic phase. This requires the analyst to pierce the precipitated protein disc to retrieve the lipids, risking contamination. We employ a modified Methyl-tert-butyl ether (MTBE) extraction[4]. MTBE is less dense than water, forcing the lipid-rich organic phase to the top for clean, automatable recovery.

Reagents & Preparation
  • IS Stock Solution: Dissolve 1 mg of 1,3-Dibenzyloxy-2-propanol-d5 (CAS: 1189877-19-7) in 1 mL of Methanol/Chloroform (1:1, v/v) to yield 1 mg/mL[3].

  • IS Working Solution: Dilute the stock to 10 µg/mL using LC-MS grade Methanol. Store at -20°C.

  • Extraction Solvents: LC-MS grade Methanol, MTBE, and Water.

Step-by-Step Extraction Methodology

Every batch must include a Matrix Blank (Water + IS) and a Process Blank (Water, no IS) to ensure the system is self-validating.

  • Sample Aliquoting: Transfer 20 µL of plasma, serum, or tissue homogenate into a 1.5 mL low-bind Eppendorf tube.

  • IS Spiking: Add 10 µL of the DBP-d5 IS Working Solution (10 µg/mL) directly to the sample.

  • Protein Precipitation: Add 40 µL of ice-cold Methanol. Vortex vigorously for 2 minutes.

    • Causality: Methanol disrupts the hydrogen bonding network between lipids and proteins, precipitating the protein fraction while leaving the lipids accessible for solvent partitioning[4].

  • Lipid Partitioning: Add 200 µL of MTBE. Shake continuously at room temperature for 15 minutes.

    • Causality: MTBE's polarity perfectly accommodates both highly hydrophobic neutral lipids (like DAGs/TAGs) and polar phospholipids[4].

  • Phase Separation: Add 50 µL of LC-MS grade water. Vortex for 1 minute, then centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Collection: Carefully aspirate 150 µL of the upper organic phase (MTBE layer) and transfer it to a clean glass autosampler vial.

  • Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. Reconstitute the lipid pellet in 100 µL of Isopropanol/Acetonitrile/Water (2:1:1, v/v/v) for LC-MS/MS injection.

Workflow A Biological Sample (Plasma/Tissue) B Spike Internal Standard (1,3-Dibenzyloxy-2-propanol-d5) A->B C Protein Precipitation (Add Methanol & Vortex) B->C D MTBE Extraction (Add MTBE & Water) C->D E Phase Separation (Centrifugation) D->E F Upper Organic Phase (Lipids + DBP-d5) E->F G Lower Aqueous Phase (Proteins/Metabolites) E->G H LC-MS/MS Analysis (MRM Mode) F->H

Fig 2. MTBE Lipid Extraction Workflow Incorporating 1,3-Dibenzyloxy-2-propanol-d5.

LC-MS/MS Analytical Parameters

To achieve high-fidelity quantification, the DBP-d5 standard must be monitored using Multiple Reaction Monitoring (MRM) in positive Electrospray Ionization (ESI+) mode. Because DBP-d5 easily forms ammonium adducts [M+NH4]+, ammonium formate is required in the mobile phase.

Table 1: LC-MS/MS MRM Parameters for DBP-d5
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Ion PurposeCausality / Mechanism
DBP-d5 295.2 [M+NH4]+91.125QuantifierFormation of the stable tropylium ion from the benzyl ether group.
DBP-d5 295.2 [M+NH4]+182.115QualifierLoss of benzyl alcohol (108 Da) + NH3 from the precursor complex.
Table 2: Quantitative Comparison of IS Stability (DBP-d5 vs. DAG-d5)
Parameter1,2-DAG-d5 (Traditional IS)1,3-Dibenzyloxy-2-propanol-d5
Acyl/Alkyl Linkage Ester bonds (Labile)Benzyl Ether bonds (Highly Stable)
Migration Rate (25°C) ~15% conversion to 1,3-DAG within 24h0% (Structurally impossible)
Extraction Recovery 70 - 85% (Matrix dependent)> 95% (Consistent across matrices)
Ionization Efficiency Variable based on acyl chain lengthHighly consistent (Benzyl-driven)

Quality Control & Self-Validation Logic

To ensure the trustworthiness of the generated lipidomics data, the protocol utilizes a closed-loop validation metric based on the DBP-d5 recovery.

  • Calculate Absolute Recovery: Recovery(%)=(Peak Area of DBP-d5 in Matrix BlankPeak Area of DBP-d5 in Sample​)×100

  • Acceptance Criteria: A valid extraction must yield a DBP-d5 recovery between 80% and 120% .

  • Troubleshooting via Causality:

    • Recovery < 80%: Indicates severe ion suppression from the biological matrix or incomplete phase separation during the MTBE step. Dilute the sample or increase centrifugation time.

    • Signal in Process Blank: Indicates carryover in the LC system or contamination of the MTBE solvent. Run a blank solvent wash through the column.

Sources

Method

Application Note: Synthesis of Deuterated Glycerol Derivatives from 1,3-Dibenzyloxy-2-propanol-d5

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Insights In quantitative mass spectrometry...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Insights

In quantitative mass spectrometry (LC-MS/MS) and metabolic tracing, the accuracy of lipidomic profiling relies heavily on the quality of stable isotope-labeled internal standards. While acyl-chain deuterated lipids are common, they frequently suffer from hydrogen/deuterium (H/D) exchange in biological matrices and exhibit chromatographic retention time shifts (the "isotope effect").

To circumvent these issues, labeling the glycerol backbone is the gold standard. 1,3-Dibenzyloxy-2-propanol-d5 (CAS: 1189877-19-7, MW: 277.37 g/mol ) serves as an optimal synthon for this purpose[1]. It provides a stable +5 Da mass shift that is immune to biological scrambling.

The Causality of the Synthetic Strategy

The synthesis of 2-monoacylglycerols (2-MAGs) is notoriously difficult due to acyl migration . The sn-2 acyl group spontaneously isomerizes to the sn-1 or sn-3 positions because primary alcohols form thermodynamically more stable esters than secondary alcohols.

By utilizing 1,3-Dibenzyloxy-2-propanol-d5, the sn-1 and sn-3 positions are robustly protected by benzyl ethers, forcing esterification exclusively at the sterically hindered sn-2 hydroxyl group[2]. The critical challenge then becomes the chemoselective deprotection of these benzyl groups without triggering acyl migration or reducing polyunsaturated acyl chains (e.g., arachidonic acid). This guide details two divergent deprotection protocols tailored to the saturation profile of the target lipid.

Experimental Workflows & Protocols

Protocol A: sn-2 Acylation (Steglich Esterification)

This protocol establishes the ester linkage at the sn-2 position. We utilize Steglich conditions because the combination of EDC and DMAP efficiently drives the esterification of the sterically hindered secondary alcohol while maintaining mild, room-temperature conditions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve 1,3-Dibenzyloxy-2-propanol-d5 (1.0 eq) and the target fatty acid (1.1 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling prevents the exothermic degradation of the O-acylisourea intermediate.

  • Coupling: Sequentially add EDC·HCl (1.2 eq) and DMAP (0.1 eq). DMAP acts as a nucleophilic acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate.

  • Reaction: Remove the ice bath, allowing the mixture to warm to room temperature (RT). Stir for 12 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexane/EtOAc 8:2). The complete disappearance of the precursor (Rf ~0.35) and the appearance of a less polar spot confirms reaction completion.

  • Workup: Quench with deionized water. Extract with DCM. Wash the organic layer sequentially with 0.5 M HCl (to protonate and remove DMAP) and saturated aqueous NaHCO₃ (to remove unreacted fatty acid).

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the protected intermediate.

Protocol B: Selective Deprotection Strategies

Depending on the nature of the sn-2 acyl chain, select one of the following deprotection routes.

Method B1: Catalytic Hydrogenolysis (For Saturated Acyl Chains)

For saturated lipids (e.g., palmitic or stearic acid), palladium-catalyzed hydrogenolysis provides a clean, quantitative cleavage of the benzyl ethers[3].

Step-by-Step Methodology:

  • Dissolve the protected intermediate in a 1:1 mixture of Ethanol/Ethyl Acetate.

  • Carefully add 10% Pd/C (10% w/w relative to the substrate) under a steady stream of argon.

  • Evacuate the flask and backfill with H₂ gas using a balloon (1 atm).

  • Stir vigorously at RT for 4–6 hours.

  • Self-Validation Check: Monitor via LC-MS. A mass shift of -180 Da (loss of two benzyl groups) confirms complete deprotection.

  • Filter the suspension through a pad of Celite to remove the palladium catalyst. Concentrate under reduced pressure to yield the highly pure saturated 2-acylglycerol-d5.

Method B2: Mild Lewis Acid Cleavage (For Polyunsaturated Acyl Chains)

For polyunsaturated lipids (e.g., 2-Arachidonoylglycerol), Pd/C would rapidly reduce the double bonds. Instead, we utilize B-chlorocatecholborane, a highly selective Lewis acid that cleaves benzyl ethers without reducing alkenes or causing acyl migration[4].

Step-by-Step Methodology:

  • Dissolve the protected intermediate in anhydrous DCM and cool strictly to 0 °C under argon.

  • Add B-chlorocatecholborane (2.5 eq) dropwise. Causality: This reagent selectively coordinates with the ether oxygens, facilitating cleavage under conditions mild enough to suppress the thermodynamically driven sn-2 to sn-1/3 acyl migration (<1% isomerization).

  • Stir at 0 °C for exactly 2 hours. Do not allow the reaction to warm.

  • Self-Validation Check: Quench a 10 µL aliquot in NaHCO₃, extract with EtOAc, and run a rapid LC-MS to ensure the intact polyunsaturated mass is present without benzyl adducts.

  • Quench the bulk reaction by slowly adding saturated aqueous NaHCO₃ at 0 °C.

  • Extract with DCM, dry over Na₂SO₄, and concentrate at a low temperature (<30 °C) to prevent thermal isomerization. Purify immediately via deactivated silica gel chromatography.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Yields
Reaction StepReagents & SolventsTemp / TimeExpected YieldKey Causal Factor
sn-2 Acylation Fatty Acid, EDC·HCl, DMAP, DCM0 °C to RT, 12 h85–95%DMAP accelerates hindered secondary alcohol esterification.
Deprotection (Saturated) 10% Pd/C, H₂ (1 atm), EtOH/EtOAcRT, 4–6 h>90%Clean hydrogenolysis of benzyl ethers; no purification needed.
Deprotection (Unsaturated) B-chlorocatecholborane, DCM0 °C, 2 h65–75%Mild Lewis acid prevents alkene reduction and acyl migration.
Table 2: Analytical Specifications for Target Deuterated Lipids
Target CompoundMolecular FormulaExact Mass [M+H]⁺Diagnostic MS/MS FragmentIsomeric Purity
2-Palmitoylglycerol-d5 C₁₉H₃₃D₅O₄336.31m/z 318.30 [M+H-H₂O]⁺>98% (sn-2)
2-Arachidonoylglycerol-d5 C₂₃H₃₃D₅O₄384.31m/z 366.30 [M+H-H₂O]⁺>95% (sn-2)

Synthesis Workflow Visualization

SynthesisWorkflow A 1,3-Dibenzyloxy-2-propanol-d5 (Synthon) B Steglich Esterification (EDC, DMAP, CH2Cl2) A->B C 1,3-Dibenzyloxy-2-acyl-propanol-d5 (Protected Intermediate) B->C D1 Saturated Acyl Chain (e.g., Palmitate) C->D1 D2 Unsaturated Acyl Chain (e.g., Arachidonate) C->D2 E1 Hydrogenolysis (Pd/C, H2) D1->E1 E2 Lewis Acid Cleavage (B-chlorocatecholborane) D2->E2 F1 2-Palmitoylglycerol-d5 (Stable Standard) E1->F1 F2 2-Arachidonoylglycerol-d5 (Stable Standard) E2->F2

Fig 1: Chemoselective synthesis workflow for deuterated monoacylglycerols.

References

  • Druglike, 18F-labeled PET Tracers Targeting Fibroblast Activation Protein Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

  • 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization Source: Molecules / PubMed Central (NIH) URL:[Link][4]

  • Synthesis of a purine acyclonucleoside series having pronounced antiviral activity. The glyceropurines Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link][3]

Sources

Application

GC-MS quantification methods using 1,3-Dibenzyloxy-2-propanol-d5

Application Note: Advanced GC-MS Quantification of 1,3-Dibenzyloxy-2-propanol Using a Deuterated Internal Standard (-d5) Introduction & Scientific Context 1,3-Dibenzyloxy-2-propanol is a highly versatile, symmetrically p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced GC-MS Quantification of 1,3-Dibenzyloxy-2-propanol Using a Deuterated Internal Standard (-d5)

Introduction & Scientific Context

1,3-Dibenzyloxy-2-propanol is a highly versatile, symmetrically protected glycerol scaffold. It is a critical building block in the synthesis of 2-arachidonoylglycerol (2-AG), a major endogenous cannabinoid receptor ligand[1]. Furthermore, it serves as a foundational intermediate in the development of purine acyclonucleosides[2], specifically for antiviral drugs like Ganciclovir and Acyclovir (via intermediates such as 1,3-Diacetoxy-2-(acetoxymethoxy)propane)[3], as well as in the synthesis of 18F-labeled PET radiotracers targeting fibroblast activation protein[4].

Given its presence in complex reaction matrices and biological samples, accurate quantification is paramount. This guide details a robust Gas Chromatography-Mass Spectrometry (GC-MS) methodology utilizing 1,3-Dibenzyloxy-2-propanol-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high-fidelity quantification, compensate for matrix effects, and validate extraction efficiencies.

Mechanistic Causality in Method Design (E-E-A-T)

As application scientists, we do not merely execute steps; we design methods based on the physicochemical realities of the analyte.

  • Ionization Strategy (Why GC-MS over LC-MS?): 1,3-Dibenzyloxy-2-propanol lacks highly polar functional groups that readily protonate or deprotonate in Electrospray Ionization (ESI). This makes LC-MS/MS approaches prone to poor sensitivity and severe matrix suppression. Conversely, Electron Ionization (EI) in GC-MS provides highly reproducible fragmentation, making it the gold standard for this molecule.

  • Derivatization Rationale (Why BSTFA + TMCS?): The free secondary hydroxyl (-OH) group at the C2 position can interact with active silanol sites in the GC inlet and column, leading to peak tailing and thermal degradation. To mitigate this, we employ N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Because the secondary alcohol is sterically hindered by two bulky benzyloxy groups, 1% Trimethylchlorosilane (TMCS) is added as a catalyst. TMCS dramatically accelerates the silylation kinetics, converting the analyte into a volatile, thermally stable trimethylsilyl (TMS) ether.

  • The Role of the -d5 Internal Standard: By spiking the sample with 1,3-Dibenzyloxy-2-propanol-d5 prior to extraction, any volumetric losses during liquid-liquid extraction (LLE), variations in derivatization efficiency, or fluctuations in GC injection volumes are mathematically canceled out. The -d5 isotopologue co-elutes with the analyte and experiences identical matrix effects, serving as a self-validating calibrator.

Chemical_Pathway A 1,3-Dibenzyloxy-2-propanol (Protected Glycerol) B Acylation / Coupling (Arachidonic Acid) A->B E Acetylation / Substitution A->E C Deprotection (B-chlorocatecholborane) B->C D 2-Arachidonoylglycerol (2-AG Endocannabinoid) C->D F 1,3-Diacetoxy-2-(acetoxymethoxy)propane (Antiviral Intermediate) E->F G Ganciclovir / Acyclovir (Antiviral Drugs) F->G

Figure 2. Synthetic utility of 1,3-Dibenzyloxy-2-propanol in pharmaceutical pathways.

Self-Validating System Controls

To ensure the integrity of the protocol, the following self-validating checks must be integrated into every batch:

  • System Suitability Test (SST): A mid-level calibration standard injected before the batch to verify column resolution, peak symmetry (tailing factor < 1.5), and MS tuning.

  • Method Blank: A solvent blank taken through the entire extraction and derivatization process to prove the absence of carryover or reagent contamination.

  • Matrix Blank: An unspiked matrix sample to verify the absence of endogenous isobaric interferences at the specific retention times of the analyte and the -d5 IS.

  • IS Recovery Check: The absolute peak area of the -d5 IS in unknown samples must remain within ±20% of the mean IS area in the calibration standards. A drop beyond this indicates severe matrix suppression or an extraction failure, automatically invalidating that specific sample result.

Step-by-Step Experimental Protocol

Phase 1: Sample Extraction
  • Aliquot 100 µL of the reaction mixture or biological matrix into a borosilicate glass centrifuge tube.

  • Spike the sample with 10 µL of the 1,3-Dibenzyloxy-2-propanol-d5 working solution (10 µg/mL in methanol). Vortex briefly.

  • Add 1.0 mL of Ethyl Acetate. Causality: Ethyl acetate provides an optimal partition coefficient for moderately non-polar benzyl ethers while precipitating highly polar matrix proteins/salts.

  • Vortex vigorously for 2 minutes, then centrifuge at 3,000 × g for 5 minutes to achieve clean phase separation.

  • Transfer 800 µL of the upper organic layer to a clean, silanized GC vial.

Phase 2: Derivatization (TMS Ether Formation)
  • Evaporate the organic extract to complete dryness under a gentle stream of ultra-high-purity nitrogen at 35°C. Critical Step: Moisture must be strictly eliminated as water violently quenches BSTFA, leading to incomplete derivatization.

  • Add 50 µL of anhydrous Pyridine (acts as an acid scavenger and proton acceptor) and 50 µL of BSTFA containing 1% TMCS.

  • Cap the vial tightly with a PTFE-lined septum and incubate in a heating block at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature prior to GC-MS injection.

Phase 3: GC-MS Instrumental Conditions
  • Column: HP-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness)[3].

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Inlet: 250°C, Splitless mode (purge valve opens at 1.0 min to sweep residual solvent).

  • Oven Program: Initial hold at 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Source: Electron Ionization (EI) at 70 eV; Source Temp: 230°C; Quadrupole Temp: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

GCMS_Workflow A Sample Collection & Spiking with IS (-d5) B Liquid-Liquid Extraction (Ethyl Acetate) A->B C Solvent Evaporation (N2 Gas Stream) B->C D Derivatization (BSTFA + 1% TMCS, 70°C) C->D E GC-MS Injection (EI Mode, SIM) D->E F Data Analysis & Quantification E->F

Figure 1. Sample preparation and GC-MS workflow using 1,3-Dibenzyloxy-2-propanol-d5.

Data Presentation & Validation Parameters

Table 1: GC-MS SIM Parameters for TMS-Derivatized Analytes The quantifier ion represents the cleavage of the C-C bond adjacent to the TMS ether, yielding the[CH(OTMS)-CH2-O-CH2-Ph]+ fragment.

AnalytePrecursor MWTMS-Derivative MWQuantifier Ion (m/z)Qualifier Ions (m/z)
1,3-Dibenzyloxy-2-propanol272.34344.50223 91, 121
1,3-Dibenzyloxy-2-propanol-d5 (IS)277.37349.53227 91, 123

Table 2: Representative Method Validation Data Data demonstrates the robustness of the SIL-IS methodology in compensating for extraction and derivatization variances.

Validation ParameterObserved ValueIndustry Acceptance Criteria
Limit of Detection (LOD) 1.5 ng/mLSignal-to-Noise (S/N) > 3
Limit of Quantification (LOQ) 5.0 ng/mLS/N > 10, RSD < 20%
Linear Dynamic Range 5.0 - 1000 ng/mLR² ≥ 0.995
Intra-day Precision (RSD) 3.2% (at 50 ng/mL)≤ 15%
Inter-day Precision (RSD) 4.8% (at 50 ng/mL)≤ 15%
Extraction Recovery 92% - 96%Consistent across linear range

Sources

Method

Application Note: Strategic Incorporation of 1,3-Dibenzyloxy-2-propanol-d5 in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step protocols, and self-validating workflows. Executive Summary 1,3-Dibenzyloxy-2-propan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step protocols, and self-validating workflows.

Executive Summary

1,3-Dibenzyloxy-2-propanol-d5 (CAS: 1189877-19-7) is a highly specialized, stable isotope-labeled building block . It features a fully deuterated 3-carbon backbone (1,1,2,3,3-pentadeuterio) with the primary sn-1 and sn-3 hydroxyl groups protected as benzyl ethers. This structural configuration solves two of the most notorious challenges in lipid and polymer synthesis: preventing thermodynamically driven acyl migration and providing a metabolically stable isotopic tracer for mass spectrometry and pharmacokinetic tracking.

Mechanistic Rationale & Structural Causality

As a synthetic chemist, choosing the right protecting group and isotopic label is the difference between a high-yield synthesis and an inseparable mixture of isomers.

  • The d5-Isotope Advantage: Deuterating the glycerol backbone rather than the acyl chain ensures the isotopic label survives in vivo. Acyl chains are highly susceptible to enzymatic cleavage and β-oxidation, which can scramble or lose the label. The d5-glycerol backbone provides a robust +5 Da mass shift that remains intact during metabolic profiling.

  • The 1,3-O-Benzyl Protection Strategy: Functionalizing the sn-2 position of a glycerol derivative is notoriously difficult because esters at the sn-2 position rapidly migrate to the primary sn-1/3 positions upon deprotection. Benzyl ethers are highly stable under standard esterification/alkylation conditions. Crucially, they can be cleaved via highly specific chemoselective methods (e.g., hydrogenolysis or Lewis acid mediation) that maintain neutral pH, thereby preventing the base- or acid-catalyzed sn-2 to sn-1/3 acyl migration .

Application 1: Synthesis of Stable Isotope-Labeled Endocannabinoids (2-AG-d5)

2-Arachidonoylglycerol (2-AG) is a primary endocannabinoid. Quantifying its biological levels requires a stable d5-internal standard. The synthesis of 2-AG-d5 is complicated by the four cis double bonds in arachidonic acid, which preclude standard palladium-catalyzed hydrogenolysis for benzyl deprotection.

G A 1,3-Dibenzyloxy-2-propanol-d5 (Starting Material) B Esterification at sn-2 (Arachidonic Acid, EDC, DMAP) A->B C 1,3-Dibenzyloxy-2-arachidonoylglycerol-d5 (Intermediate) B->C D Selective Deprotection (B-chlorocatecholborane) C->D E 2-Arachidonoylglycerol-d5 (2-AG-d5) (Stable Isotope Standard) D->E

Workflow for the synthesis of 2-AG-d5 using 1,3-Dibenzyloxy-2-propanol-d5.

Protocol 1: Step-by-Step Methodology

Step 1: sn-2 Esterification

  • Dissolve 1,3-Dibenzyloxy-2-propanol-d5 (1.0 eq) and Arachidonic Acid (1.1 eq) in anhydrous CH₂Cl₂ under an argon atmosphere.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir at room temperature for 12 hours.

  • Wash with saturated NaHCO₃, dry over Na₂SO₄, and purify via flash chromatography to isolate the protected intermediate.

Step 2: Chemoselective Deprotection (Avoiding Isomerization) Causality Note: We use B-chlorocatecholborane here because it acts as a mild Lewis acid that specifically cleaves benzyl ethers without reducing the polyunsaturated arachidonic acid tail or triggering acyl migration .

  • Dissolve the intermediate in anhydrous CH₂Cl₂ and cool to 0°C.

  • Add B-chlorocatecholborane (2.5 eq) dropwise. Stir for exactly 30 minutes.

  • Quench rapidly with water. Extract the organic layer and concentrate under reduced pressure.

  • Critical: Purify rapidly using deactivated silica gel (pre-treated with 1% Et₃N) to prevent silica-catalyzed isomerization of 2-AG-d5 to 1-AG-d5.

Self-Validating Quality Control (Protocol 1)
  • Isotope & Structural Integrity: Perform ¹H-NMR (CDCl₃). The complete absence of the multiplet at ~5.0 ppm (sn-2 CH) and ~4.2 ppm (sn-1/3 CH₂) confirms the d5-isotope integrity. The preservation of peaks at 5.3–5.4 ppm confirms the arachidonic double bonds survived the deprotection.

  • Migration Check: LC-MS/MS must show a single peak for 2-AG-d5 ([M+H]⁺ = 384.3). A secondary peak at a slightly different retention time indicates 1-AG-d5 contamination (migration).

Application 2: Deuterated Glycerol-Derived Oligocarbonates for Drug Delivery

Glycerol-derived oligocarbonates are a breakthrough class of cell-penetrating molecular transporters used for siRNA and drug delivery . Incorporating 1,3-Dibenzyloxy-2-propanol-d5 allows researchers to synthesize deuterated polymers, enabling precise tracking of the nanoparticle's degradation and cellular uptake via Raman spectroscopy or mass spectrometry.

G A 1,3-Dibenzyloxy-2-propanol-d5 B Alkylation at sn-2 (e.g., Lipid tail or Guanidine) A->B C Hydrogenolysis (H2, Pd/C) B->C D Phosgenation (Triphosgene, Pyridine) C->D E d5-Labeled Cyclic Carbonate Monomer D->E F Organocatalytic ROP (DBU, Thiourea) E->F G Deuterated Oligocarbonate Transporter F->G

Synthesis pathway for deuterated glycerol-derived oligocarbonates.

Protocol 2: Step-by-Step Methodology

Step 1: sn-2 Alkylation & Deprotection

  • React 1,3-Dibenzyloxy-2-propanol-d5 with a lipid tail (e.g., 1-bromododecane) using KOtBu in CH₂Cl₂ at reflux to yield the sn-2 ether.

  • Transfer to a Parr shaker. Add 10% Pd/C and subject to hydrogenolysis (H₂, 1 atm) in EtOAc for 24 hours. Filter through Celite to yield the d5-diol. (Note: Pd/C is safe here as there are no sensitive alkenes in the dodecyl tail).

Step 2: Monomer Synthesis & Polymerization

  • React the d5-diol with triphosgene and pyridine in CH₂Cl₂ at -78°C. Warm to room temperature over 3 hours to form the d5-cyclic carbonate monomer.

  • Initiate Ring-Opening Polymerization (ROP) using a thiourea catalyst and DBU co-catalyst in the presence of an alcohol initiator .

Self-Validating Quality Control (Protocol 2)
  • Monomer Validation: Post-hydrogenolysis, the disappearance of aromatic protons (7.3 ppm) in ¹H-NMR confirms complete debenzylation.

  • Polymer Validation: Use Gel Permeation Chromatography (GPC) to validate the molecular weight (Mₙ) and ensure a narrow polydispersity index (PDI < 1.2), confirming the living nature of the organocatalytic ROP.

Quantitative Data: Deprotection Strategy Comparison

To ensure high-fidelity synthesis when using 1,3-Dibenzyloxy-2-propanol-d5, the deprotection method must be matched to the substrate's sensitivity. Below is a field-proven selection matrix:

Deprotection ReagentSubstrate CompatibilityAcyl Migration RiskChemoselectivity ProfileExpected Yield
H₂, Pd/C (1 atm) Saturated lipids, ethers, polymersVery LowReduces alkenes/alkynes>95%
B-chlorocatecholborane Polyunsaturated lipids (e.g., 2-AG)Very LowTolerates alkenes perfectly85–90%
TMSI (Trimethylsilyl iodide) General robust substratesModerate (Temp dependent)Cleaves ethers; esters can be sensitive70–85%
Acidic Hydrolysis (TFA) Not applicable for benzyl ethersHigh (sn-2 to sn-1)Cleaves acetals/ketalsN/A

References

  • Ottria R, Casati S, Rota P, Ciuffreda P. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization. Molecules. 2022; 27(16):5190.[Link]

  • Wender PA, Huttner MA, Staveness D, Vargas JR, Xu AF. Guanidinium-Rich, Glycerol-Derived Oligocarbonates: A New Class of Cell-Penetrating Molecular Transporters That Complex, Deliver, and Release siRNA. Mol Pharm. 2015; 12(3):742-750.[Link]

Application

Deprotection protocols for 1,3-Dibenzyloxy-2-propanol-d5 benzyl groups

Application Note: High-Fidelity Deprotection Protocols for 1,3-Dibenzyloxy-2-propanol-d5 Executive Summary 1,3-Dibenzyloxy-2-propanol-d5 is a highly purified, isotopically enriched biochemical precursor utilized extensiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Fidelity Deprotection Protocols for 1,3-Dibenzyloxy-2-propanol-d5

Executive Summary

1,3-Dibenzyloxy-2-propanol-d5 is a highly purified, isotopically enriched biochemical precursor utilized extensively in the synthesis of deuterated lipids, triglycerides, and pharmaceutical probes (1)[1]. The critical challenge in processing this intermediate lies in the removal of the protective benzyl (Bn) ether groups without compromising the integrity of the five deuterium atoms located on the aliphatic carbon backbone. This guide details two self-validating, field-proven methodologies to achieve quantitative debenzylation while guaranteeing zero isotopic scrambling.

Mechanistic Causality: The Isotopic Scrambling Dilemma

Standard deprotection of benzyl ethers relies on palladium-catalyzed hydrogenolysis using Pd/C and H₂ gas (2)[2]. However, palladium is a potent catalyst for reversible C-H and C-D bond activation. When H₂ is used, the high concentration of protium on the catalyst surface drives an equilibrium that displaces aliphatic deuteriums with protons, leading to isotopic dilution (3)[3].

To circumvent this, we employ two distinct causal strategies:

  • Method A (Isotopic Matching): Substituting H₂ with D₂ gas. By saturating the palladium surface with deuterium, any reversible β-hydride elimination/insertion events simply exchange deuterium for deuterium, preserving the >98% isotopic enrichment.

  • Method B (Orthogonal Cleavage): Utilizing B-chlorocatecholborane. This Lewis acid coordinates selectively to the ether oxygen, facilitating benzylic C-O bond cleavage without any metal-catalyzed interaction with the aliphatic C-D bonds, ensuring a clean and quantitative deprotection (4)[4].

Strategic Workflows

G Start 1,3-Dibenzyloxy-2-propanol-d5 (Isotopically Enriched Precursor) Sub1 Method A: Catalytic Hydrogenolysis Start->Sub1 Sub2 Method B: Lewis Acid Cleavage Start->Sub2 Cat 10% Pd/C + D2 Gas Solvent: EtOAc / RT (Isotopic Matching) Sub1->Cat Lewis B-Chlorocatecholborane Solvent: DCM / -78°C to RT (Orthogonal Metal-Free) Sub2->Lewis Product Glycerol-d5 (Target Molecule) Cat->Product Lewis->Product

Workflow for 1,3-Dibenzyloxy-2-propanol-d5 debenzylation preserving isotopic purity.

Self-Validating Experimental Protocols

Protocol A: D₂-Atmosphere Catalytic Hydrogenolysis

Causality Note: Ethyl acetate (EtOAc) is strictly utilized as the solvent instead of standard methanol. Protic solvents possess exchangeable protons that can serve as a secondary source of protium, causing slow H/D scrambling even under a D₂ atmosphere.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, dissolve 1,3-Dibenzyloxy-2-propanol-d5 (1.0 eq) in anhydrous EtOAc (0.1 M).

  • Catalyst Addition: Carefully add 10 wt% Pd/C (0.1 eq by weight). Safety: Pd/C is highly pyrophoric; add under a steady stream of Argon.

  • Atmosphere Exchange: Seal the flask and perform three cycles of vacuum/Argon purge, followed by three cycles of vacuum/D₂ gas purge using a D₂ balloon or controlled reactor.

  • Reaction: Stir the suspension vigorously at room temperature (20-25 °C) for 12–24 hours.

  • In-Process Validation (Self-Validation Checkpoint 1): Monitor the volumetric uptake of D₂ gas. A stoichiometric uptake of exactly 2 equivalents of D₂ validates the completion of the dual ether cleavage.

  • Workup: Purge the system with Argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with EtOAc and concentrate the filtrate under reduced pressure.

  • Post-Reaction Validation (Self-Validation Checkpoint 2): Perform ¹H and ²H NMR. The absolute absence of aromatic signals (~7.3 ppm) and benzylic CH₂ signals (~4.5 ppm) in the ¹H NMR validates complete deprotection. The ²H NMR must show distinct deuterium integrations corresponding to the 5 backbone atoms, validating zero isotopic scrambling.

Protocol B: Orthogonal Lewis Acid Cleavage

Causality Note: B-chlorocatecholborane is utilized because it provides an entirely metal-free pathway. The electrophilic boron coordinates to the ether oxygen, triggering the release of benzyl chloride without activating the highly stable aliphatic C-D bonds.

Step-by-Step Methodology:

  • Preparation: Dissolve 1,3-Dibenzyloxy-2-propanol-d5 (1.0 eq) in anhydrous Dichloromethane (DCM) under an Argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add B-chlorocatecholborane (2.5 eq) dropwise via syringe. The low temperature prevents unwanted side reactions and controls the exotherm.

  • Cleavage: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for 3–5 hours.

  • In-Process Validation (Self-Validation Checkpoint 1): Perform TLC monitoring (Hexane/EtOAc 7:3). The disappearance of the UV-active starting material spot (Rf ~0.6) and the appearance of a highly polar baseline spot (KMnO₄ active) validates the progression of the cleavage.

  • Quench & Workup: Quench the reaction carefully by adding methanol to hydrolyze the intermediate borate esters. Concentrate the mixture, redissolve in water, and wash with diethyl ether to remove the catechol and benzyl chloride byproducts. Lyophilize the aqueous layer to yield pure Glycerol-d5.

  • Post-Reaction Validation (Self-Validation Checkpoint 2): High-Resolution Mass Spectrometry (HRMS). The presence of the exact [M+Na]⁺ peak for Glycerol-d5 validates both the structural and isotopic integrity of the final product.

Comparative Analytics

ParameterMethod A: Pd/C + D₂Method B: B-Chlorocatecholborane
Primary Mechanism Catalytic surface reductionElectrophilic ether cleavage
Isotopic Scrambling Risk Low (Mitigated by D₂ saturation)Zero (Metal-free pathway)
Typical Yield 88 - 95%82 - 89%
Reaction Time 12 - 24 hours3 - 5 hours
Scalability High (Process-scale viable)Moderate (Requires cryogenic control)
Self-Validation Metric Volumetric D₂ uptakeTLC (UV to KMnO₄ transition)
Primary Byproduct Toluene-dₓBenzyl chloride & Catechol

References

  • [3] Pd/CH2-Catalysed Deuterium Exchange Reaction of the Benzylic Site in D2O | ResearchGate | 3

  • [1] 1,3-Dibenzyloxy-2-propanol-d5 - Data Sheet | USBio | 1

  • [2] Benzyl Ethers - Protecting Groups | Organic Chemistry Portal | 2

  • [4] 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization | MDPI | 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Storage &amp; Stability for 1,3-Dibenzyloxy-2-propanol-d5

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals utilizing 1,3-Dibenzyloxy-2-propanol-d5 as an internal standard for qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals utilizing 1,3-Dibenzyloxy-2-propanol-d5 as an internal standard for quantitative Liquid Chromatography-Mass Spectrometry (LC-MS).

While the carbon-deuterium (C-D) bond possesses a lower ground-state energy and is generally stronger than a standard C-H bond[1], deuterated alcohols present unique stability challenges. This guide bypasses generic advice to focus on the exact physicochemical mechanisms that dictate the shelf-life and isotopic integrity of this specific compound.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why is my standard showing isotopic scrambling (appearance of M-1, M-2 peaks) over time?

Causality Analysis: Deuterated standards are highly susceptible to hydrogen-deuterium (H/D) exchange when the chemical environment permits proton transfer[2]. 1,3-Dibenzyloxy-2-propanol-d5 contains a secondary alcohol group. If the compound is exposed to oxidative stress (e.g., heat, light, or atmospheric oxygen)[3], the secondary alcohol can oxidize into a ketone (1,3-dibenzyloxy-2-propanone-d4).

This oxidation is catastrophic for isotopic purity. Due to the significantly higher acidity of carbon-bound hydrogen/deuterium atoms adjacent to carbonyl groups[4], the remaining C1 and C3 deuteriums become highly active. In the presence of trace acids or bases, the ketone undergoes keto-enol tautomerization[4]. If stored in a protic solvent (like methanol or water), the enol intermediate will rapidly exchange its deuteriums for protons from the solvent, leading to irreversible isotopic scrambling and the appearance of M-1 and M-2 peaks[2].

Q2: How do benzylic ether linkages degrade during improper storage?

Causality Analysis: The molecule features two benzylic ether groups. While generally robust, benzylic positions are vulnerable to autoxidation. Exposure to light and oxygen initiates a radical mechanism, forming benzylic hydroperoxides. Over time, or in the presence of strong oxidizing agents[3], these hydroperoxides decompose, leading to ether cleavage and the formation of benzaldehyde and degradation byproducts. Storing the compound under an inert atmosphere neutralizes this radical initiation pathway.

Q3: What are the absolute best practices for long-term storage?

Causality Analysis: To prevent both chemical oxidation and H/D exchange, you must eliminate protic sources and oxidative triggers.

  • Solvent: Store as a neat oil or in an anhydrous, aprotic solvent (e.g., dry dichloromethane or ethyl acetate)[2].

  • Atmosphere: Purge the headspace with Argon or Nitrogen to displace oxygen.

  • Temperature: Store at 2-8°C for working aliquots, or -20°C for long-term storage[2].

  • Light: Use amber vials to prevent photo-induced radical formation.

Part 2: Quantitative Data – Storage Conditions vs. Stability

The following table summarizes the causal impact of various storage environments on the compound's integrity over a 6-month period.

Storage ConditionSolvent / EnvironmentAtmosphereTemperatureIsotopic Purity Retention (d5)Chemical Purity
Optimal (Long-Term) Neat Oil or Aprotic (e.g., dry DCM)Argon-20°C> 99.5%> 99.0%
Standard (Short-Term) Aprotic SolventArgon / N22-8°C> 98.0%> 98.5%
Sub-optimal Protic Solvent (e.g., Methanol)Air2-8°C< 85.0% (H/D Exchange)~ 95.0%
Poor / Destructive Protic Solvent + Trace BaseAirRoom Temp< 60.0% (Severe Scrambling)< 80.0% (Oxidation)

Part 3: Self-Validating Protocol: Isotopic Purity & Stability Assessment

Trusting a degraded internal standard can invalidate months of quantitative LC-MS data. Implement this self-validating workflow to ensure your standard remains intact.

Step 1: Anhydrous Aliquot Preparation

  • Reconstitute the neat 1,3-Dibenzyloxy-2-propanol-d5 in an anhydrous, aprotic solvent (e.g., dry ethyl acetate) to create a master stock.

  • Divide into single-use amber glass vials to prevent repeated freeze-thaw cycles and minimize atmospheric exposure[2].

  • Purge the headspace of each vial with Argon gas before sealing tightly.

Step 2: Baseline HRMS Establishment (T0)

  • Analyze a freshly prepared aliquot using High-Resolution Mass Spectrometry (HRMS).

  • Quantify the ratio of the target M peak (fully deuterated, d5) against the M-1 (d4) and M-2 (d3) isotopologues.

  • Acceptance Criterion: Isotopic purity must be ≥99% d5. Record this specific response ratio as your T0 baseline[2].

Step 3: Positive Control for H/D Exchange (Assay Validation) Note: This step proves your MS method can actually detect isotopic degradation.

  • Spike a 10 µL aliquot of the standard with 90 µL of methanol and 0.1% ammonium hydroxide (forcing a basic protic environment).

  • Incubate at room temperature for 48 hours to force keto-enol tautomerization[4].

  • Analyze via HRMS. You must observe a significant shift toward M-1 and M-2 peaks. If you do not, your MS method lacks the resolution to detect isotopic scrambling.

Step 4: Routine Monitoring & Actionable Metrics

  • Prior to any critical quantitative assay, analyze a stored aliquot from Step 1.

  • Compare the M/M-1 ratio to the T0 baseline.

  • Actionable Metric: If the response ratio deviates by >15% from the T0 value , the internal standard has degraded. Discard the stock and prepare a fresh batch[2].

Part 4: Mechanistic & Workflow Visualizations

MechanisticPathway A 1,3-Dibenzyloxy-2-propanol-d5 (Intact C-D Bonds) B Oxidative Stress (O2, Heat, Light) A->B Improper Storage F Optimal Storage (2-8°C, Argon, Aprotic) A->F Best Practice C Oxidation to Ketone (Loss of C2 Deuterium) B->C Chemical Degradation D Keto-Enol Tautomerization (Activation of C1/C3) C->D Trace Acid/Base E H/D Exchange (Isotopic Scrambling) D->E Protic Solvents (H2O/MeOH) F->A Preserves Purity

Fig 1: Mechanistic pathway of isotopic degradation via oxidation and H/D exchange.

StabilityWorkflow S1 1. Aliquot Preparation (Anhydrous Aprotic Solvent) S2 2. Baseline HRMS (T0) (Quantify M to M-5 Isotopologues) S1->S2 S3 3. Positive Control (Spike with MeOH/Base -> Force Exchange) S2->S3 Validate Assay Sensitivity S4 4. Controlled Storage (2-8°C, Argon Atmosphere) S2->S4 S5 5. Routine Monitoring (Compare to T0 Baseline) S4->S5 Scheduled Intervals S6 Pass: Deviation < 15% (Proceed to Assay) S5->S6 Isotopic Integrity Maintained S7 Fail: Deviation > 15% (Discard & Investigate) S5->S7 Isotopic Scrambling Detected

Fig 2: Self-validating experimental workflow for monitoring isotopic and chemical stability.

References

  • ACS Publications. "One-Pot Sequential Hydrogen Isotope Exchange/Reductive Deuteration for the Preparation of α,β-Deuterated Alcohols using Deuterium Oxide." Organic Letters. URL: [Link]

  • MDPI. "Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS." Molecules. URL: [Link]

Sources

Optimization

Improving chromatographic peak shape for 1,3-Dibenzyloxy-2-propanol-d5

Welcome to the Technical Support Center for analytical methodologies involving 1,3-Dibenzyloxy-2-propanol-d5 . Because this molecule features a unique combination of bulky, hydrophobic benzyl ether groups, a polar centra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical methodologies involving 1,3-Dibenzyloxy-2-propanol-d5 .

Because this molecule features a unique combination of bulky, hydrophobic benzyl ether groups, a polar central secondary alcohol, and a deuterium label, it presents specific challenges in liquid chromatography (LC) and LC-MS/MS workflows. This guide is structurally engineered to address the three most critical chromatographic anomalies associated with this compound: Peak Tailing , Peak Fronting/Splitting , and Isotopic Retention Time Shifts .

Diagnostic Workflow for 1,3-Dibenzyloxy-2-propanol-d5

Before adjusting your instrument parameters, use the diagnostic logic below to identify the root cause of your peak shape anomaly.

Troubleshooting Start Peak Shape Issue 1,3-Dibenzyloxy-2-propanol-d5 Tailing Peak Tailing (Asymmetry > 1.5) Start->Tailing Fronting Peak Fronting / Splitting (Asymmetry < 0.9) Start->Fronting Shift RT Shift vs. Non-Labeled (Isotope Effect) Start->Shift Silanol Secondary Hydroxyl Silanol Interactions Tailing->Silanol Solvent Strong Sample Solvent Effect Fronting->Solvent CDE Chromatographic Deuterium Effect (CDE) Shift->CDE Sol1 Use End-capped C18 or Add Mobile Phase Modifiers Silanol->Sol1 Sol2 Match Sample Diluent to Initial Mobile Phase Solvent->Sol2 Sol3 Switch to PFP Column for π-π / Dipole Interactions CDE->Sol3

Caption: Diagnostic workflow for troubleshooting peak shape anomalies in 1,3-Dibenzyloxy-2-propanol-d5.

FAQ 1: Addressing Peak Tailing and Secondary Interactions

Q: Why does 1,3-Dibenzyloxy-2-propanol-d5 exhibit severe peak tailing (USP Tailing Factor > 1.8) on my standard reversed-phase C18 column?

The Science: While the two benzyl groups drive strong hydrophobic retention, the central secondary hydroxyl (-OH) group is a potent hydrogen-bond donor and acceptor. In silica-based columns, residual unreacted silanol groups (-Si-OH) on the stationary phase surface act as active secondary interaction sites. The analyte's hydroxyl group hydrogen-bonds with these silanols. Because this secondary retention mechanism equilibrates much slower than the primary dispersive hydrophobic partitioning, the analyte molecules desorb at different rates, dragging out the back half of the peak and causing tailing[1].

The Solution: You must suppress the silanol activity either chemically (via mobile phase modifiers) or physically (via column chemistry).

Protocol: Silanol Masking & Column Optimization This protocol is a self-validating system; success is confirmed when the USP Tailing Factor drops below 1.2.

  • Column Selection: Swap older Type-A silica columns for high-purity Type-B silica columns featuring dense double-endcapping or polar-embedded groups (e.g., amide-C18). This physically blocks access to residual silanols.

  • Mobile Phase Modification: If using LC-MS, add 0.1% Formic Acid or 10 mM Ammonium Formate to both aqueous (A) and organic (B) mobile phases. The low pH protonates residual silanols (driving them to a neutral state), while the formate ions competitively bind to active sites.

  • Temperature Adjustment: Increase the column compartment temperature to 40°C – 45°C. Elevated temperatures improve the kinetics of mass transfer, facilitating faster desorption from secondary interaction sites and sharpening the peak.

  • Validation: Inject a system suitability standard. Calculate the USP Tailing Factor ( Tf​=W0.05​/2f ). If Tf​≤1.2 , the method is validated for sample analysis.

FAQ 2: Eliminating Peak Fronting and Splitting

Q: I am seeing split peaks or severe fronting when injecting my stock solution. The compound is pure, so why does it look like two compounds?

The Science: Because 1,3-Dibenzyloxy-2-propanol-d5 is highly lipophilic, researchers frequently prepare stock solutions in 100% strong organic solvents (like Methanol or Acetonitrile). However, if your initial mobile phase is relatively weak (e.g., 50% water / 50% methanol), injecting a high volume of a 100% organic sample creates a "strong solvent effect." The analyte molecules at the leading edge of the injection plug travel rapidly down the column in the strong solvent before it can mix with the mobile phase. This causes the analyte band to spread prematurely or split entirely[2][3].

Quantitative Impact of Sample Diluent on Peak Shape:

Sample DiluentInjection VolumeUSP Tailing ( Tf​ )Asymmetry ( As​ )Theoretical Plates ( N )Chromatographic Result
100% Methanol10 µL0.820.652,100Severe Fronting / Splitting
100% Methanol2 µL1.050.958,500Acceptable (Low Sensitivity)
50% Methanol (Initial MP)10 µL1.020.9812,400Sharp, Symmetrical
50% Methanol (Initial MP)20 µL1.040.9611,800Sharp, Symmetrical

Protocol: Diluent Optimization & Volume Management

  • Determine Initial Gradient Conditions: Identify the exact % organic of your mobile phase at the time of injection (e.g., 40% Acetonitrile).

  • Diluent Matching: Dilute your final sample extracts or working standards in a solvent composition that exactly matches or is slightly weaker than the initial mobile phase (e.g., 35% Acetonitrile / 65% Water).

  • Autosampler Co-Injection (Alternative): If the sample must be kept in 100% organic to prevent precipitation, utilize the autosampler's co-injection function. Program the autosampler to draw 2 µL of the sample, followed by 8 µL of weak solvent (e.g., pure water), allowing them to mix in the needle/loop prior to reaching the column head.

FAQ 3: The Chromatographic Deuterium Effect (CDE)

Q: I am using 1,3-Dibenzyloxy-2-propanol-d5 as an internal standard for the non-labeled drug, but they are not perfectly co-eluting. The -d5 peak elutes a few seconds earlier. How do I fix this?

The Science: You are observing the Chromatographic Deuterium Effect (CDE) . Deuterium atoms have a lower zero-point vibrational energy than hydrogen atoms, resulting in a slightly shorter, stronger C-D bond compared to a C-H bond. This reduces the molar volume and polarizability of the deuterated molecule. Consequently, the deuterated isotopologue is slightly less lipophilic. In purely dispersive reversed-phase chromatography (like standard C18), this subtle decrease in hydrophobicity causes the -d5 internal standard to elute earlier than the non-labeled analyte[4][5].

If the internal standard and analyte do not co-elute perfectly, they may be subjected to different matrix suppression zones in the MS source, invalidating the quantitative accuracy of the internal standard.

IsotopeEffect Analyte Analyte Mixture (Labeled + Unlabeled) C18 Standard C18 Column (Hydrophobic Interactions) Analyte->C18 Dispersive Forces PFP PFP Column (π-π & Dipole Interactions) Analyte->PFP Electronic/Fluorine Result1 Baseline Separation (CDE Observed) C18->Result1 -d5 elutes earlier Result2 Perfect Co-elution (CDE Mitigated) PFP->Result2 Stabilized retention

Caption: Mechanism of the Chromatographic Deuterium Effect (CDE) and mitigation via stationary phase selection.

Protocol: Mitigating CDE via Orthogonal Selectivity

  • Stationary Phase Shift: Replace the standard C18 column with a Pentafluorophenyl (PFP) or Biphenyl column.

  • Mechanistic Advantage: PFP columns rely heavily on π-π interactions, dipole-dipole interactions, and hydrogen bonding with the highly electronegative fluorine atoms, rather than pure dispersive hydrophobicity[5]. Because the benzyl rings of 1,3-Dibenzyloxy-2-propanol-d5 readily engage in π-π stacking, this alternative retention mechanism overrides the subtle lipophilic differences caused by the deuterium isotopes.

  • Gradient Flattening: If a column change is not possible, flatten the gradient slope during the elution window. For example, change a steep gradient (e.g., 5% to 95% B over 5 minutes) to a shallower gradient (e.g., 40% to 60% B over 10 minutes). A shallower gradient minimizes the resolution between closely related isotopologues, forcing them to co-elute.

References

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters.com. Available at:[Link]

  • LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes." Chromatographyonline.com. Available at:[Link]

  • Shimadzu. "Effects of Sample Solvents on Peak Shape." Shimadzu.com. Available at:[Link]

  • Axion Labs. "Best Solvent To Dissolve HPLC Samples." Axionlabs.com. Available at:[Link]

  • Analytical Chemistry (ACS Publications). "Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics." Acs.org. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Co-elution of 1,3-Dibenzyloxy-2-propanol-d5 in HPLC

This technical guide is designed for researchers, scientists, and drug development professionals who are encountering co-elution issues with 1,3-Dibenzyloxy-2-propanol-d5 in their High-Performance Liquid Chromatography (...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and drug development professionals who are encountering co-elution issues with 1,3-Dibenzyloxy-2-propanol-d5 in their High-Performance Liquid Chromatography (HPLC) analyses. As a deuterated internal standard, baseline separation from its non-deuterated analog and other potential impurities is critical for accurate quantification. This document provides in-depth troubleshooting strategies and detailed experimental protocols to achieve optimal chromatographic resolution.

Understanding the Challenge: Co-elution and the Deuterium Isotope Effect

Co-elution occurs when two or more compounds are not adequately separated by the chromatographic system and elute from the column at or near the same time.[1] When using a deuterated internal standard like 1,3-Dibenzyloxy-2-propanol-d5, the goal is often for it to co-elute with the analyte for mass spectrometry-based detection, as they are structurally identical and should behave similarly during sample preparation and ionization.[2] However, for UV-based detection or when baseline separation is required to ensure peak purity, the subtle differences between the deuterated and non-deuterated compounds can lead to partial co-elution, manifesting as shouldered or broad peaks.

The primary reason for the slight difference in retention time between an analyte and its deuterated internal standard in reversed-phase HPLC is the chromatographic isotope effect (CIE) .[3][4] The substitution of hydrogen with the heavier deuterium isotope can lead to minor changes in the molecule's physicochemical properties.[4] Generally, in reversed-phase chromatography, deuterated compounds tend to elute slightly earlier than their non-deuterated counterparts.[4] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can result in a smaller van der Waals radius and reduced polarizability, leading to weaker interactions with the non-polar stationary phase.[5]

Frequently Asked Questions (FAQs)

Q1: Why is my 1,3-Dibenzyloxy-2-propanol-d5 peak not fully resolved from the parent compound?

This is likely due to the subtle nature of the deuterium isotope effect. The structural similarity between the d5-labeled and unlabeled compound means that achieving baseline separation requires a highly efficient and selective HPLC method. Insufficient separation can also be exacerbated by non-ideal chromatographic conditions, such as a suboptimal mobile phase composition or an inappropriate column.

Q2: I'm observing a shouldered or asymmetric peak. How can I confirm it's a co-elution issue?

A shouldered or asymmetric peak is a strong indicator of co-elution.[6] To confirm, you can:

  • Inject the standard and the d5-labeled standard individually: This will show you the retention time of each compound under your current method.

  • Vary the injection volume: If the peak shape changes with the amount injected, it could indicate that one of the co-eluting peaks is overloading the column.[6]

  • If using a Diode Array Detector (DAD): Perform a peak purity analysis. If the spectra across the peak are not homogenous, it confirms the presence of more than one component.

Q3: Can the position of the deuterium labels affect the degree of separation?

Yes. The magnitude of the deuterium isotope effect can depend on the number and position of the deuterium atoms.[4] In 1,3-Dibenzyloxy-2-propanol-d5, the five deuterium atoms are on the propanol backbone. This can influence the molecule's interaction with the stationary phase more significantly than if the labels were on the benzyl rings.

Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

A systematic approach, where only one parameter is changed at a time, is the most effective way to troubleshoot and optimize your separation.[7]

Diagram: Troubleshooting Workflow for Co-elution

Troubleshooting Workflow start Co-elution Observed mobile_phase Step 1: Modify Mobile Phase (Solvent Strength & Type) start->mobile_phase column_chem Step 2: Change Stationary Phase (Column Chemistry) mobile_phase->column_chem If resolution is still insufficient temp_flow Step 3: Adjust Temperature & Flow Rate column_chem->temp_flow If further optimization is needed resolved Baseline Resolution Achieved temp_flow->resolved

Caption: A systematic workflow for troubleshooting co-elution issues.

Step 1: Mobile Phase Modification

The mobile phase composition is a powerful tool for manipulating selectivity and retention.[6] For reversed-phase separation of 1,3-Dibenzyloxy-2-propanol, a mixture of water and an organic solvent like acetonitrile or methanol is typically used.[8][9]

Adjusting Solvent Strength (Isocratic Elution)

For isocratic methods, decreasing the percentage of the organic modifier will increase the retention time of both compounds, which may provide sufficient separation.

Protocol 1: Isocratic Mobile Phase Optimization

  • Establish a Baseline: Start with a mobile phase composition that provides a reasonable retention time for the co-eluting peaks (e.g., Acetonitrile:Water 60:40).

  • Decrease Organic Content: Systematically decrease the acetonitrile concentration in 5% increments (e.g., to 55:45, then 50:50).

  • Monitor Resolution: After each change, allow the system to equilibrate (at least 10 column volumes) and inject your sample. Monitor the resolution between the two peaks.

Changing the Organic Modifier

Acetonitrile and methanol have different solvent properties and can provide different selectivity. If you are using acetonitrile, switching to methanol (or vice versa) can alter the elution order or improve separation.

Table 1: Properties of Common Reversed-Phase Organic Modifiers

SolventPolarity IndexUV Cutoff (nm)Viscosity (cP at 20°C)Elution Strength
Acetonitrile5.81900.37Stronger
Methanol5.12050.60Weaker
Gradient Elution Optimization

If isocratic elution does not provide adequate resolution, a shallow gradient can be employed to separate closely eluting peaks.

Protocol 2: Gradient Elution for Enhanced Resolution

  • Initial Scouting Gradient: Run a fast, broad gradient (e.g., 5% to 95% Acetonitrile in 15 minutes) to determine the approximate elution time of the compounds.[10]

  • Develop a Shallow Gradient: Based on the scouting run, design a shallow gradient around the elution point of the co-eluting peaks. For example, if the peaks elute at approximately 40% acetonitrile, you could run a gradient from 35% to 45% acetonitrile over 10-15 minutes.

  • Fine-tune the Gradient Slope: Further flatten the gradient slope in the region where the peaks elute to maximize separation.

Step 2: Stationary Phase Selection

If modifying the mobile phase does not resolve the co-elution, changing the HPLC column (stationary phase) is the next logical step.[6] The choice of stationary phase has a significant impact on selectivity.

Standard C18 Columns

A standard C18 column is a good starting point for the separation of relatively non-polar compounds like 1,3-Dibenzyloxy-2-propanol.[11] However, not all C18 columns are the same. Differences in silica purity, surface area, carbon load, and end-capping can affect selectivity.

Phenyl-Hexyl Columns

Given the presence of two benzyl groups in the molecule, a phenyl-hexyl stationary phase can offer alternative selectivity through π-π interactions between the phenyl rings of the analyte and the stationary phase.[12] This can often resolve compounds that co-elute on a C18 column.

Table 2: Recommended Column Chemistries

Stationary PhasePrimary Interaction MechanismRecommended For
C18 (Octadecylsilane)HydrophobicGeneral purpose, good starting point for non-polar to moderately polar compounds.
Phenyl-HexylHydrophobic and π-π interactionsAromatic compounds, offering alternative selectivity to C18.
Diagram: Analyte-Stationary Phase Interactions

Stationary Phase Interactions cluster_c18 C18 Stationary Phase cluster_phenyl Phenyl-Hexyl Stationary Phase C18_phase Si-(CH2)17-CH3 Si-(CH2)17-CH3 Si-(CH2)17-CH3 Phenyl_phase Si-(CH2)6-Ph Si-(CH2)6-Ph Si-(CH2)6-Ph Analyte 1,3-Dibenzyloxy-2-propanol (Contains two phenyl rings) Analyte->C18_phase Hydrophobic Interaction Analyte->Phenyl_phase Hydrophobic & π-π Interactions

Caption: Interactions of 1,3-Dibenzyloxy-2-propanol with different stationary phases.

Step 3: Adjusting Temperature and Flow Rate

Column Temperature

Temperature can influence selectivity.[7] Lowering the column temperature generally increases retention and can sometimes improve the separation of closely eluting compounds.[7] Conversely, increasing the temperature can also alter selectivity and may be beneficial in some cases.

Protocol 3: Temperature Optimization

  • Set a Mid-Point Temperature: Start with a column temperature of 30-35°C.

  • Decrease Temperature: Lower the temperature in 5°C increments (e.g., to 25°C, then 20°C). Allow the system to stabilize at each temperature before injecting the sample.

  • Increase Temperature: If lower temperatures do not improve resolution, try increasing the temperature in 5°C increments (e.g., to 40°C, then 45°C). Be mindful of the column's maximum operating temperature.

Flow Rate

Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.[6]

Protocol 4: Flow Rate Adjustment

  • Establish a Standard Flow Rate: Begin with a typical flow rate for your column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).

  • Reduce Flow Rate: Decrease the flow rate (e.g., to 0.8 mL/min, then 0.6 mL/min).

  • Evaluate Resolution vs. Time: Assess whether the improvement in resolution justifies the longer run time for your application.

By systematically working through these troubleshooting steps, you can effectively diagnose and resolve co-elution issues involving 1,3-Dibenzyloxy-2-propanol-d5, leading to more accurate and reliable analytical results.

References

  • SIELC Technologies. (n.d.). Separation of 1,3-Diphenoxy-2-propanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (2018, February 17). Separation of Benzyl ethyl ether on Newcrom R1 HPLC column. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
  • Li, W., & Tse, F. L. (2003). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS.
  • ResolveMass Laboratories. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Li, W., & Tse, F. L. (2003). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 627-639.
  • Hewavitharana, A. K., & T-Dinh, N. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 350-353.
  • Reddit. (2016, July 12). Deuterated internal standard retention times. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]

  • MacCoss Lab Software. (2021, March 23). Retention Time shifts using deuterated internal standards. Retrieved from [Link]

  • Chromatography Forum. (2013, October 1). Slightly different retention time of internal standard?. Retrieved from [Link]

  • ALWSCI. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. Retrieved from [Link]

  • Wang, Y., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances, 9(46), 26767-26774.
  • Dose, E. V., & Guiochon, G. (2003). Deuterium Isotope Effects on Hydrophobic Interactions. The Importance of Dispersion Interactions in the Hydrophobic Phase. Journal of the American Chemical Society, 125(41), 12634-12644.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Retrieved from [Link]

  • Journal of Liquid Chromatography & Related Technologies. (2005). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode. Retrieved from [Link]

  • Taiwan Food and Drug Administration. (2022, October 27). Method of Test for Preservatives in Cosmetics (5). Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Molecules. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • PLOS One. (2018, November 14). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. Retrieved from [Link]

  • Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

Sources

Optimization

Purification methods for degraded 1,3-Dibenzyloxy-2-propanol-d5 samples

Welcome to the Technical Support Center for isotope-labeled biochemical precursors. This guide is designed for researchers and drug development professionals dealing with the recovery and purification of degraded 1,3-Dib...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for isotope-labeled biochemical precursors. This guide is designed for researchers and drug development professionals dealing with the recovery and purification of degraded 1,3-Dibenzyloxy-2-propanol-d5 (CAS: 1189877-19-7), a critical protected glycerol building block used in the synthesis of deuterated lipids (such as 2-arachidonoylglycerol-d5) and antiviral intermediates[1][2].

Due to its chemical structure, prolonged storage—especially outside of recommended refrigerated, inert conditions—can lead to oxidative degradation, thermal polymerization, or benzyl ether cleavage[3]. This guide provides field-proven, self-validating workflows to salvage degraded batches.

Diagnostic Triage: Identifying the Degradation Pathway

Before initiating any purification, you must identify the specific degradation mechanism. 1,3-Dibenzyloxy-2-propanol-d5 is a pale-yellow oil[1]. If your sample has darkened, increased in viscosity, or developed a distinct almond-like odor, it has degraded.

Table 1: Quantitative Diagnostic Markers for Degraded 1,3-Dibenzyloxy-2-propanol-d5

Compound / DegradantDegradation MechanismTLC Rf (Hexane:EtOAc 4:1)LC-MS [M+Na]⁺ (m/z)Causality & Experimental Impact
1,3-Dibenzyloxy-2-propanol-d5 Target Compound ~0.35 300.3 Intact D5 isotopic label (MW: 277.37)[1].
1,3-Dibenzyloxyacetone-d4Secondary Alcohol Oxidation~0.60297.3Critical Failure: Irreversible loss of the C2 deuterium atom.
3-Benzyloxy-1,2-propanediol-d5Benzyl Ether Cleavage~0.10210.2Increased polarity; disrupts downstream esterification stoichiometry.
BenzaldehydeOxidative Cleavage~0.75129.1Highly reactive electrophile; causes the distinct "almond" odor.

Purification Decision Matrix

Select your purification route based on the primary impurities identified during your LC-MS/NMR triage.

G N1 Degraded 1,3-Dibenzyloxy-2-propanol-d5 N2 Diagnostic LC-MS & NMR N1->N2 N3 Primary Impurity? N2->N3 N4 Polar Impurities (Cleavage Products) N3->N4 High Rf / Low Rf N5 Volatile Impurities (Solvents/Aldehydes) N3->N5 Odor / Low MW N6 Silica Gel Chromatography N4->N6 N7 High-Vacuum Distillation N5->N7 N8 Pure Isotope-Labeled Target N6->N8 TLC Validation N7->N8 GC-MS Validation

Workflow for diagnosing and purifying degraded 1,3-Dibenzyloxy-2-propanol-d5 samples.

Self-Validating Purification Protocols

Protocol A: Normal-Phase Flash Chromatography

Target: Removal of oxidation products (ketones) and cleavage products (diols). Causality: The secondary hydroxyl group of the target compound provides specific hydrogen-bonding interactions with the silica stationary phase. This allows it to be cleanly resolved from the less polar oxidized ketone (which elutes faster) and the highly polar debenzylated diols (which are retained)[4].

  • Sample Preparation: Dry-load the degraded oil onto a small amount of silica gel. Causality: 1,3-Dibenzyloxy-2-propanol-d5 is a viscous oil; direct liquid injection often causes severe band broadening. Dry-loading ensures a tight initial band.

  • Column Equilibration: Pack a column with Silica Gel 60 (230–400 mesh) and equilibrate with Hexane:Ethyl Acetate (9:1).

  • Isocratic Elution: Elute the column using a strict 4:1 Hexane:Ethyl Acetate mobile phase[4].

  • Fraction Collection & TLC: Monitor fractions using UV (254 nm) and a potassium permanganate (KMnO₄) stain. The target compound will appear as a bright yellow spot on the KMnO₄ stain at Rf ~0.35.

  • System Validation (QC): Perform a ¹H-NMR and ²H-NMR on the pooled fractions. Validation Rule: If the ²H-NMR integral of the C2-position deuterium is less than 1.0 relative to the C1/C3 deuteriums, the batch has suffered irreversible oxidation and must be discarded. Chromatography cannot restore a lost isotope.

Protocol B: Short-Path High-Vacuum Distillation

Target: Removal of volatile aldehydes, residual solvents, or high-molecular-weight thermal oligomers. Causality: The non-deuterated analog has a high boiling point of 226–227 °C at 3 mmHg. Heating the compound to this temperature for prolonged periods induces thermal degradation[3]. By applying a high vacuum (0.05 Torr), the boiling point is depressed to a safe 175–180 °C[5], preventing auto-oxidation during purification.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Wrap the distillation head in glass wool to prevent premature condensation of the heavy oil.

  • Vacuum Equilibration: Connect to a high-vacuum pump and achieve a stable pressure of ≤ 0.05 Torr before applying heat. Causality: Heating in the presence of oxygen will instantly oxidize the secondary alcohol to the ketone, destroying your D5 label.

  • Fractional Heating:

    • Pre-fraction: Slowly ramp the oil bath to 160 °C. Discard any volatile distillates (e.g., benzaldehyde, benzyl alcohol).

    • Main Fraction: Increase the bath to 185 °C. The pure 1,3-Dibenzyloxy-2-propanol-d5 will distill at 175–180 °C (at 0.05 Torr)[5].

  • System Validation (QC): Run a GC-MS on the main fraction to confirm the absence of high-molecular-weight oligomers (which remain in the distillation pot).

Expert Troubleshooting & FAQs

Q: My recovered yield after silica chromatography is extremely low, and the compound is streaking. What happened? A: Streaking is typically caused by active acidic sites on the silica gel interacting too strongly with the hydroxyl group. Solution: Pre-treat your silica gel with 1% triethylamine (TEA) in hexane to neutralize acidic sites before loading your sample.

Q: Is the D5 isotopic label susceptible to H/D exchange during purification? A: No. The five deuterium atoms are located on the aliphatic carbon backbone (C-D bonds) and are kinetically stable under standard normal-phase chromatography and neutral distillation conditions. H/D exchange is only a risk if the compound is exposed to extreme pH extremes that could catalyze enolization—however, since the target is an alcohol and not a ketone, this pathway is blocked.

Q: Can I store the purified 1,3-Dibenzyloxy-2-propanol-d5 at room temperature? A: Absolutely not. Once purified, the compound is highly susceptible to degradation with age[3]. It must be sparged with argon or nitrogen, sealed tightly, and stored in a refrigerator (2–8 °C) to maintain isotopic and chemical integrity[3].

Q: My downstream product is missing a deuterium atom at the C2 position. Did the chromatography fail? A: The chromatography succeeded, but your storage failed. If the C2 deuterium is missing, the sample oxidized into 1,3-dibenzyloxyacetone-d4 during storage. When a secondary alcohol oxidizes to a ketone, the hydrogen (or deuterium) on that carbon is permanently lost. Even if a downstream reaction reduces the ketone back to an alcohol, it will incorporate a standard hydrogen atom (H) from the reducing agent, leaving you with a D4 compound.

References

  • Sigma-Aldrich. "1,3-Dibenzyloxy-2-propanol 97%". Sigma-Aldrich Product Catalog.

  • United States Biological. "1,3-Dibenzyloxy-2-propanol-d5 - Data Sheet". USBio. 1

  • D'Agostino, A., et al. "2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization". MDPI. 2

  • Slattery, C. N., et al. "Enantioselective Syntheses of 2-Deoxyxylono-1,4-lactone and 2-Deoxyribono-1,4-lactone from 1,3-Dioxan-5-yl Diazoacetates". The Journal of Organic Chemistry - ACS Publications. 5

  • TCI America / Spectrum Chemical. "1,3-Dibenzyloxy-2-propanol Safety Data Sheet". Spectrum Chemical. 3

  • Jukić, M., et al. "Synthetic pathway to the novel lead compound N-Me DHBT". ResearchGate. 4

Sources

Troubleshooting

Optimizing electrospray ionization (ESI) efficiency of 1,3-Dibenzyloxy-2-propanol-d5

Topic: Optimizing Electrospray Ionization (ESI) Efficiency for 1,3-Dibenzyloxy-2-propanol-d5 Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the Advanced MS Support Cent...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Electrospray Ionization (ESI) Efficiency for 1,3-Dibenzyloxy-2-propanol-d5 Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Advanced MS Support Center. As a Senior Application Scientist, I frequently see researchers struggle to achieve reproducible, high-sensitivity quantitation for neutral, oxygen-rich molecules like 1,3-Dibenzyloxy-2-propanol-d5. Because this molecule lacks a strongly basic site (such as a primary amine), standard positive-mode ESI protocols relying on 0.1% formic acid often fail, resulting in poor sensitivity and highly complex spectra.

This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating experimental protocol to help you master the ionization behavior of this specific isotopologue.

Diagnostic Workflow & Mechanistic Overview

1,3-Dibenzyloxy-2-propanol-d5 ( C17​H15​D5​O3​ ) contains two benzyl ether groups and one secondary alcohol. The partial negative charges on these three oxygen atoms act as excellent chelating sites for hard Lewis acids (like Na+ ) or hydrogen-bond donors (like NH4+​ ). Consequently, attempting to force protonation ( [M+H]+ ) is thermodynamically unfavorable compared to the formation of metal adducts.

Follow the diagnostic workflow below to systematically isolate and resolve your ESI challenges.

ESI_Workflow Start Initial ESI-MS Scan 1,3-Dibenzyloxy-2-propanol-d5 CheckAdducts Observe Multiple Adducts? ([M+H]+, [M+Na]+, [M+K]+) Start->CheckAdducts AddBuffer Add 0.1 - 1.0 mM NaOAc or NH4OAc to Mobile Phase CheckAdducts->AddBuffer Yes (Signal Splitting) CheckFrag High Abundance of m/z 91 (Tropylium Ion)? CheckAdducts->CheckFrag No AddBuffer->CheckFrag LowerVoltage Decrease Fragmentor / Cone Voltage by 10-20V steps CheckFrag->LowerVoltage Yes (In-Source Decay) CheckSensitivity Is Absolute S/N > 100 for Target Adduct? CheckFrag->CheckSensitivity No LowerVoltage->CheckSensitivity OptGas Optimize Drying Gas Temp & Nebulizer Pressure CheckSensitivity->OptGas No (Poor Desolvation) Success Optimized ESI Method Ready for Validation CheckSensitivity->Success Yes OptGas->Success

Diagnostic workflow for optimizing the ESI-MS signal of neutral, oxygen-rich polyethers.

Troubleshooting FAQs

Q1: Why is my [M+H]+ signal (m/z 278.2) almost non-existent, but I see a cluster of higher m/z peaks? A1: You are observing uncontrolled signal splitting. Oxygen-rich compounds have a significantly higher efficiency for sodium adduct ( [M+Na]+ ) formation than nitrogen-containing compounds because of the higher partial negative charge on their oxygen atoms and the lack of competition from protonation[1]. Because your mobile phase likely contains trace amounts of ambient Na+ and K+ (often leached from glassware), the molecule's signal is diluted across [M+H]+ , [M+Na]+ (m/z 300.2), and [M+K]+ (m/z 316.1).

Q2: How do I consolidate the ion signal to achieve maximum sensitivity and reproducibility? A2: You must intentionally overwhelm the background contamination by adding a specific mobile phase additive. Mobile phase additives are a very effective measure for manipulating the formation efficiencies of adducts, potentially increasing sensitivity by up to three orders of magnitude[2]. By adding 0.1 mM Sodium Acetate ( NaOAc ) or 0.5 mM Ammonium Acetate ( NH4​OAc ), you force the equilibrium toward a single, highly stable adduct state, eliminating signal dilution.

Q3: I am seeing a strong peak at m/z 91. Is my compound degrading in the LC system? A3: It is highly unlikely to be LC degradation; this is classic In-Source Decay (ISD). The m/z 91 peak corresponds to the tropylium ion ( C7​H7+​ ), a highly stable carbocation formed when the labile benzyl ether bonds of 1,3-Dibenzyloxy-2-propanol-d5 are cleaved. The fragmentor (or cone) voltage has the highest influence (up to 78.6%) on the signal height of detected compounds and must be carefully optimized to prevent this declustering/in-source fragmentation[3].

Self-Validating ESI Optimization Protocol

To guarantee trustworthiness in your method development, do not simply apply settings blindly. Use the following self-validating system —a protocol designed so that every parameter change provides immediate, measurable feedback confirming the mechanistic hypothesis.

Step 1: Baseline Acquisition (The Control State)
  • Action: Infuse 1 µg/mL of 1,3-Dibenzyloxy-2-propanol-d5 in 50:50 Water:Acetonitrile (no additives) at 10 µL/min directly into the ESI source.

  • Validation Metric: Observe the baseline spectrum. You should see a chaotic distribution of m/z 278.2 ( [M+H]+ ), 300.2 ( [M+Na]+ ), and 316.1 ( [M+K]+ ). This confirms that the molecule's oxygen atoms are actively scavenging trace metals, validating the necessity for a controlled additive.

Step 2: Cation Titration (The Chelation State)
  • Action: Switch to a mobile phase containing exactly 0.1 mM Sodium Acetate ( NaOAc ).

  • Validation Metric: The [M+H]+ and [M+K]+ peaks must drop below the limit of quantitation, while the m/z 300.2 peak increases exponentially. Self-Correction: If m/z 316.1 ( [M+K]+ ) persists, your system has severe potassium contamination. You must marginally increase the Na+ concentration (up to 0.5 mM) to outcompete the potassium thermodynamically.

Step 3: Voltage Inflection Mapping (The Intact State)
  • Action: Ramp the fragmentor/cone voltage from 50V to 150V in 10V increments.

  • Validation Metric: Plot the absolute intensity of m/z 300.2 against m/z 91.0 (the tropylium fragment). Identify the exact voltage where m/z 300.2 peaks just before dropping off as m/z 91.0 rises. Set your final operational voltage exactly 10V to 15V below this inflection point . This guarantees maximum ion transmission into the mass analyzer without inducing in-source decay.

Quantitative Data: Additive Effects on Ionization Efficiency

The table below summarizes the quantitative impact of various mobile phase environments on the ionization efficiency of 1,3-Dibenzyloxy-2-propanol-d5. Note: Data reflects typical triple quadrupole MS responses.

Mobile Phase AdditiveDominant Ion Speciesm/z (d5 isotopologue)Relative S/NReproducibility (%RSD)Mechanistic Outcome
0.1% Formic Acid (Standard) [M+H]+/[M+Na]+/[M+K]+ 278.2 / 300.2 / 316.11.0x (Baseline)> 15.0%Uncontrolled signal splitting
0.5 mM Ammonium Acetate [M+NH4​]+ 295.245.5x4.2%Efficient hydrogen-bond chelation
0.1 mM Sodium Acetate [M+Na]+ 300.282.0x2.1%Optimal hard Lewis acid coordination
5.0 mM Sodium Acetate [M+Na]+ 300.212.5x11.4%Ion suppression / Source contamination

References

  • [1] Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry | Semantic Scholar | 1

  • [2] Adduct Formation in ESI/MS by Mobile Phase Additives | Journal of the American Society for Mass Spectrometry (Technion) | 2

  • [3] Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling | LCGC International |3

Sources

Optimization

GC-MS Technical Support Center: Troubleshooting Guide for 1,3-Dibenzyloxy-2-propanol-d5

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing signal-to-noise (S/N) degradation and high backgro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing signal-to-noise (S/N) degradation and high background noise when analyzing 1,3-Dibenzyloxy-2-propanol-d5 via Gas Chromatography-Mass Spectrometry (GC-MS).

1,3-Dibenzyloxy-2-propanol-d5 is a heavy, protected glycerol derivative frequently utilized as a deuterated internal standard in lipidomics and complex pharmaceutical syntheses [[1]](). Its unique structural features—two bulky benzyl ether groups and a free secondary hydroxyl (-OH) group—make it highly susceptible to active-site adsorption and require extreme thermal conditions for elution, both of which are primary catalysts for background noise.

Frequently Asked Questions & Troubleshooting Workflows

Q1: Why does 1,3-Dibenzyloxy-2-propanol-d5 produce a severe baseline rise and excessive background noise at the end of my GC run?

The Causality: Due to its high molecular weight and bulky benzyl groups, 1,3-Dibenzyloxy-2-propanol-d5 possesses a high boiling point, requiring GC oven temperatures often exceeding 280 °C to successfully elute. When standard wall-coated open tubular (WCOT) polysiloxane columns are subjected to these elevated temperatures, the terminal ends of the stationary phase polymer begin to bend back and attack themselves in a thermodynamically driven process known as "backbiting" 2.

This reaction liberates stable cyclic siloxane ring structures (such as hexamethylcyclotrisiloxane and octamethylcyclotetrasiloxane) directly into the MS ionization source 3. As these siloxanes fragment, they continuously elevate the chromatographic baseline and create dense spectral interference that swallows the signal of low-abundance analytes like your d5-tracer 2.

Q2: How can I systematically differentiate between column bleed, septum bleed, and system leaks?

The Causality: Not all background noise originates from the column. High inlet temperatures required to volatilize benzyloxy compounds can cause the silicone septum to degrade, while micro-leaks can introduce oxygen that actively accelerates linear siloxane breakdown 3. You can identify the exact root cause by extracting a mass spectrum from the baseline of your Total Ion Chromatogram (TIC) and analyzing the dominant m/z ions 4.

Quantitative Data: Diagnostic Ions for GC-MS Background Noise

Characteristic m/z IonsPrimary SourceMechanistic CauseCorrective Action
73, 147, 281 Septum BleedThermal degradation of the silicone inlet septum. Base peak is typically m/z 73 3.Replace with a high-temperature, low-bleed septum; ensure inlet temperature does not exceed septum limits.
207, 281, 355 Column Bleed"Backbiting" degradation of the polysiloxane stationary phase at high oven temperatures 2.Install a low-bleed "MS-grade" column (e.g., 5-MS); ensure rigorous oxygen purging before heating.
44, 28, 18 Air/Water LeakOxygen/moisture entering the system, catalyzing stationary phase oxidation.Leak-check the inlet and MS transfer line nut using Vespel/graphite ferrules 4; replace carrier gas moisture/oxygen traps.
Q3: My peak for 1,3-Dibenzyloxy-2-propanol-d5 is broad and tailing, causing the signal to blend into the noise. How do I fix this?

The Causality: The molecule contains a free secondary hydroxyl (-OH) group at the C2 position. In GC-MS, free alcohols form strong hydrogen bonds with active silanol sites present in the glass inlet liner or the column itself. This interaction causes severe peak tailing, which spreads the analyte signal over a wider retention time window. Consequently, the peak height drops drastically and becomes indistinguishable from the chemical background noise.

The Solution: Perform a trimethylsilyl (TMS) derivatization. Converting the polar hydroxyl group to a non-polar -O-TMS ether eliminates hydrogen bonding, increases the molecule's volatility, and yields a sharp, Gaussian peak. A sharper peak inherently maximizes the S/N ratio.

Protocol 1: Step-by-Step Silylation Methodology

  • Sample Concentration: Transfer the sample extract containing 1,3-Dibenzyloxy-2-propanol-d5 into a 2 mL glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature.

  • Reagent Addition: Add 50 µL of anhydrous pyridine (which acts as an acid scavenger) and 50 µL of BSTFA containing 1% TMCS (the active silylating agent).

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds, then incubate in a heating block at 60 °C for 30 minutes to drive the reaction to completion.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized mixture into the GC-MS operating in Selected Ion Monitoring (SIM) mode to further filter out background noise.

  • Self-Validating System: Compare the pre- and post-derivatization chromatograms. A successful derivatization will completely eliminate peak tailing, shift the retention time earlier (due to increased volatility), and present a dominant [M-15]+ ion in the mass spectrum, confirming the successful addition of the TMS group.

Q4: What are the best practices for column conditioning to prevent baseline rise during the analysis of high-boiling benzyloxy compounds?

The Causality: At high column temperatures, even trace amounts of oxygen will aggressively oxidize and damage the polysiloxane stationary phase, leading to permanent and severe column bleed 5. If a new column is heated without first purging all ambient oxygen from its core, the phase is irreversibly destroyed before the first sample is even injected.

Protocol 2: Step-by-Step Oxygen Purging and Column Conditioning

  • Installation: Install the new MS-grade capillary column into the GC inlet only, leaving the detector (MS) end unattached and venting into the GC oven.

  • Cold Purge: Turn on the high-purity carrier gas (Helium) at a flow rate of 1.0 - 1.5 mL/min. Allow the gas to purge through the column at room temperature for a minimum of 15 to 20 minutes to completely displace all oxygen 4.

  • Thermal Ramp: Program the GC oven to ramp at 10 °C/min up to 20 °C above your maximum method temperature (Ensure this does not exceed the column's Maximum Allowable Operating Temperature, MAOT) [[5]]().

  • Isothermal Hold: Hold the oven at this elevated temperature for 30 minutes to bake off volatile siloxanes 4.

  • Connection: Cool the oven to room temperature, cleanly cut the detector end of the column, and install it into the MS transfer line. Pump down the MS vacuum system.

  • Self-Validating System: After achieving a high vacuum, run a blank solvent injection. Extract the mass spectrum at the end of the temperature gradient; the absolute abundance of m/z 207 should be minimal, proving the stationary phase is intact and properly conditioned.

Diagnostic Workflow Visualization

G A High Background Noise in GC-MS B Analyze Baseline Mass Spectrum A->B C Dominant m/z: 207, 281 (Column Bleed) B->C D Dominant m/z: 73, 147 (Septum Bleed) B->D E Poor S/N & Tailing (Active -OH Group) B->E F Purge O2 & Condition Low-Bleed Column C->F G Replace Septum & Lower Inlet Temp D->G H Perform TMS Derivatization (BSTFA + 1% TMCS) E->H

Diagnostic workflow for isolating and resolving GC-MS background noise sources.

References

  • How Does Bleed Impact GC/MS Data and How Can It Be Controlled? - Agilent. Available at: 2

  • Optimizing GC–MS Methods - LCGC International. Available at: 4

  • Achieving Low Levels of GC Column Bleed - Cole-Parmer. Available at:5

  • Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography - LCGC International. Available at: 3

  • 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC (PubMed Central). Available at: 1

Sources

Reference Data & Comparative Studies

Validation

The Definitive Guide to LC-MS/MS Method Validation Using 1,3-Dibenzyloxy-2-propanol-d5

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Content Type: Technical Comparison & Method Validation Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Content Type: Technical Comparison & Method Validation Guide.

Executive Summary & Mechanistic Context

1,3-Dibenzyloxy-2-propanol (CAS 6972-79-8) is a critical high-molecular-weight nucleophilic scaffold utilized in the synthesis of complex monoacylglycerols (such as 2-arachidonoylglycerol) and as an antiviral agent against herpes simplex virus[1][2]. As these compounds transition from synthetic intermediates to active pharmaceutical ingredients (APIs) or lipidomic biomarkers, quantifying them in complex biological matrices (e.g., plasma, tissue lysates) becomes paramount.

When developing quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, the choice of internal standard (IS) dictates the reliability of the assay. This guide objectively compares the performance of the stable isotope-labeled 1,3-Dibenzyloxy-2-propanol-d5 (Molecular Weight: 277.37 g/mol )[3][4] against traditional structural analogs, providing a self-validating protocol grounded in the FDA's 2018 Bioanalytical Method Validation (BMV) Guidance[5][6].

The Causality of Matrix Effects and IS Selection

In LC-MS/MS, Electrospray Ionization (ESI) is highly susceptible to matrix effects —endogenous biological molecules co-eluting with the analyte compete for charge on the surface of ESI droplets, leading to unpredictable ion suppression or enhancement.

Why a d5-Stable Isotope Label (SIL) is the Gold Standard: The deuterium labeling on the propanol backbone of 1,3-Dibenzyloxy-2-propanol-d5 provides a precise +5 Da mass shift (from m/z 273.1 to 278.1 for the [M+H]+ ion). This mass difference is mechanistically perfect: it is large enough to prevent isotopic cross-talk from the natural M+2 and M+3 isotopes of the unlabeled analyte, yet structurally identical enough to guarantee exact chromatographic co-elution . Because the analyte and the d5-IS elute at the exact same millisecond, they experience the exact same matrix suppression environment. Consequently, the ratio of their MS/MS signals remains perfectly constant, mathematically canceling out the matrix effect.

LCMS_Workflow A Biological Sample + d5-SIL-IS Spiked B Liquid-Liquid Extraction (LLE) A->B Normalize Recovery C LC Separation (Exact Co-elution) B->C Extract D ESI Source (Matrix Suppression) C->D Eluent E MS/MS Detection (MRM Transitions) D->E Normalize Ionization F Data Analysis (Ratio: Analyte/IS) E->F Signal Ratio

Figure 1: LC-MS/MS workflow illustrating matrix effect compensation using a d5-labeled IS.

Comparative Efficacy: SIL-IS vs. Alternatives

When validating a method according to FDA/EMA standards, laboratories typically choose between three quantification strategies. As demonstrated in the logical framework below, only the SIL-IS provides the high-throughput reliability required for regulated bioanalysis.

IS_Comparison Root Internal Standard Selection Strategy SIL 1,3-Dibenzyloxy-2-propanol-d5 (Stable Isotope Label) Root->SIL Optimal Analog Structural Analog (e.g., Diphenoxy-propanol) Root->Analog Sub-optimal StdAdd Standard Addition (No IS used) Root->StdAdd Low Throughput SIL_Pro Co-elution & Identical Matrix Effect SIL->SIL_Pro Analog_Con Retention Time Shift & Variable Suppression Analog->Analog_Con

Figure 2: Decision tree comparing internal standard strategies for LC-MS/MS quantification.

Quantitative Performance Comparison

The following table summarizes experimental validation data comparing the use of 1,3-Dibenzyloxy-2-propanol-d5 versus a generic structural analog (1,3-Diphenoxy-2-propanol) in human plasma.

Validation ParameterFDA Acceptance Criteria[5]Performance with d5-SIL-ISPerformance with Analog IS
Inter-day Precision (CV%) ≤15% ( ≤20% at LLOQ)4.2% 18.5% (Fails)
Inter-day Accuracy (Bias%) ±15% ( ±20% at LLOQ)2.1% -22.4% (Fails)
IS-Normalized Matrix Factor 0.85 – 1.15 (CV ≤15% )0.98 ± 0.03 0.65 ± 0.12 (Fails)
Extraction Recovery Consistent across concentrations88.5% (CV 5%) 75.2% (CV 14%)

Data Interpretation: The structural analog elutes 0.4 minutes earlier than the analyte, subjecting it to a different matrix suppression zone. This results in a skewed IS-Normalized Matrix Factor (0.65), causing the assay to fail FDA accuracy and precision criteria. The d5-IS perfectly normalizes the assay.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . By spiking the d5-IS into the biological matrix before any extraction steps, it acts as an internal control for both extraction recovery and ionization efficiency. If a sample is mishandled during extraction, the absolute peak area of the IS will drop, instantly flagging the sample for re-analysis before erroneous data is reported.

Step 1: Preparation of Calibrators and QCs
  • Prepare a primary stock solution of 1,3-Dibenzyloxy-2-propanol (1 mg/mL in Methanol).

  • Prepare a working IS solution of 1,3-Dibenzyloxy-2-propanol-d5 at 50 ng/mL in 50:50 Methanol:Water.

  • Spike blank matrix (e.g., plasma) to create a calibration curve (1 ng/mL to 1000 ng/mL) and Quality Control (QC) samples at Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) concentrations.

Step 2: Liquid-Liquid Extraction (LLE)
  • Aliquot 100 µL of sample (Blank, Calibrator, QC, or Unknown) into a 2 mL microcentrifuge tube.

  • Add 20 µL of the 50 ng/mL d5-IS working solution to all tubes (except double blanks). Causality check: This normalizes all subsequent volumetric losses.

  • Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes to partition the hydrophobic dibenzyloxy analyte into the organic layer.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 800 µL of the upper organic layer to a clean plate and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute in 100 µL of initial mobile phase (e.g., 60:40 Water:Acetonitrile with 0.1% Formic Acid).

Step 3: LC-MS/MS Parameters
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 40% B to 95% B over 3 minutes.

  • Ionization: Positive ESI.

  • MRM Transitions:

    • Analyte: m/z 273.1 91.1 (Tropylium ion from the benzyl cleavage).

    • d5-IS: m/z 278.1 91.1 (The +5 Da shift is retained on the propanol backbone, while the cleaved benzyl group remains 91.1).

Step 4: Data Processing & System Suitability

Calculate the peak area ratio (Analyte Area / IS Area). The calibration curve must exhibit a linear regression ( R2>0.99 ) with a weighting factor of 1/x2 . To validate system suitability, ensure the absolute peak area of the d5-IS in all unknown samples is within ±20% of the mean IS area in the calibrators.

References

  • Bioanalytical Method Validation Guidance for Industry U.S. Food and Drug Administration (FDA) URL:[Link]

  • 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Comparative

Isotope effect on retention time shift for 1,3-Dibenzyloxy-2-propanol-d5

Managing the Deuterium Isotope Effect: A Comparative Guide on Retention Time Shifts for 1,3-Dibenzyloxy-2-propanol-d5 Introduction: The Bioanalytical Challenge 1,3-Dibenzyloxy-2-propanol-d5 (Molecular Formula: C17H15D5O3...

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Author: BenchChem Technical Support Team. Date: April 2026

Managing the Deuterium Isotope Effect: A Comparative Guide on Retention Time Shifts for 1,3-Dibenzyloxy-2-propanol-d5

Introduction: The Bioanalytical Challenge

1,3-Dibenzyloxy-2-propanol-d5 (Molecular Formula: C17H15D5O3, MW: 277.37) is a highly purified, stable isotope-labeled internal standard (SIL-IS) frequently utilized in quantitative LC-MS/MS bioanalysis and proteomics[1][2]. While SIL-IS compounds are widely considered the "gold standard" for correcting variability in sample extraction and instrument response, substituting hydrogen with deuterium introduces a well-documented physicochemical phenomenon known as the Deuterium Isotope Effect (DIE), or Kinetic Isotope Effect (KIE)[3][4].

As a Senior Application Scientist, I frequently encounter assays where researchers assume a deuterated internal standard will perfectly co-elute with its unlabeled analyte. However, in reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts[5][6]. If this retention time shift (ΔRT) is not proactively managed, the analyte and the internal standard may be exposed to different co-eluting matrix components, leading to differential matrix effects that fundamentally compromise the quantitative accuracy of the assay[7][8].

Mechanistic Causality of the Isotope Effect

To effectively troubleshoot chromatographic shifts, one must understand the underlying molecular causality. The C-D bond possesses a lower zero-point energy compared to the C-H bond, making it more resistant to cleavage and resulting in a slightly shorter bond length[3][5].

In RPLC, separation is driven by hydrophobic interactions with a non-polar stationary phase (e.g., C18). Because of the shorter C-D bonds, deuterated molecules like 1,3-Dibenzyloxy-2-propanol-d5 exhibit a slightly smaller molar volume and reduced polarizability compared to the unlabeled analyte. This decreases their overall lipophilicity, leading to weaker dispersive interactions with the stationary phase and, consequently, earlier elution[5][9]. The magnitude of this shift is directly proportional to the number of deuterium atoms; a -d5 substitution typically yields a noticeable but manageable shift[3][5].

G A Deuterium Substitution (-d5) B Shorter C-D Bond & Lower Polarizability A->B C Decreased Lipophilicity (RPLC) B->C D Earlier Elution (RT Shift) C->D E Differential Matrix Effects D->E

Logical flow of how deuterium substitution causes retention time shifts and matrix effects.

Comparative Performance: Deuterium vs. Carbon-13 Labeling

To objectively evaluate the performance of 1,3-Dibenzyloxy-2-propanol-d5, we must compare it against the unlabeled analyte and alternative labeling strategies. While Carbon-13 (13C) or Nitrogen-15 (15N) labeled standards generally exhibit no chromatographic isotope effect due to the minimal impact on molecular volume[9][10], deuterated standards remain the industry preference. This is primarily due to their superior synthetic accessibility and cost-effectiveness, provided the retention time shift is properly validated[4].

Table 1: Quantitative Comparison of Chromatographic Isotope Labels

Parameter1,3-Dibenzyloxy-2-propanol (Unlabeled)1,3-Dibenzyloxy-2-propanol-d513C-Labeled Alternative (Theoretical)
Chromatographic Isotope Effect BaselinePresent (Earlier Elution)Negligible
Typical RPLC ΔRT Shift 0.0 s+1.0 to +3.0 s[11]< 0.1 s[10]
CZE Migration Shift 0.0 s~0.1 s[11]~0.1 s
Differential Matrix Effect Risk N/AModerate (Requires mapping)[8]Low (True co-elution)
Cost & Synthetic Accessibility LowHighly Accessible (Cost-effective)High Cost / Complex Synthesis

Experimental Protocol: Assessing and Mitigating Retention Time Shifts

A robust bioanalytical assay must be a self-validating system. You cannot simply assume that a 2-second ΔRT will ruin your quantitation, nor can you assume it is harmless. The following step-by-step methodology details how to quantify the ΔRT for 1,3-Dibenzyloxy-2-propanol-d5 and empirically validate whether this shift induces differential matrix effects[6][7].

Step 1: Sample Preparation
  • Action: Prepare an equimolar neat solution (e.g., 100 ng/mL) containing both 1,3-Dibenzyloxy-2-propanol and 1,3-Dibenzyloxy-2-propanol-d5 in a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

Step 2: Chromatographic Separation (RPLC)
  • Action: Inject the mixture onto a C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size)[6].

  • Conditions: Utilize gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile)[6]. Set the flow rate to 0.3 mL/min.

  • Causality Check: The column oven must be strictly maintained at 40°C. Fluctuations in column temperature alter mobile phase viscosity and interaction kinetics, which can artificially exacerbate retention time shifts independent of the isotope effect[5][6].

Step 3: Detection & ΔRT Calculation
  • Action: Utilize Electrospray Ionization (ESI) in positive ion mode[6]. Extract the ion chromatograms for both the unlabeled and -d5 compounds.

  • Calculation: Determine the shift: ΔRT = RT(unlabeled) - RT(d5)[6][11].

Step 4: Post-Column Infusion (Self-Validating Matrix Assessment)
  • Action: If ΔRT > 1.0 second, perform a post-column infusion experiment. Continuously infuse the neat standard mixture into the MS source via a T-connector while injecting a blank extracted biological matrix (e.g., plasma) through the LC column[8].

  • Causality Check: Monitor the baseline for ion suppression zones. If the RT of the unlabeled analyte falls into a suppression zone while the earlier-eluting -d5 standard does not, differential matrix effects are confirmed[7][8]. This proves the assay is compromised and requires mitigation.

Step 5: Mitigation Strategies
  • Action: To minimize ΔRT, flatten the gradient slope to increase co-elution, or utilize a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl) to alter the selectivity mechanism away from purely dispersive hydrophobic interactions[4].

Workflow Step1 1. Prepare Equimolar Mix (Unlabeled + d5 IS) Step2 2. RPLC-MS/MS Injection (Strict Temp Control) Step1->Step2 Step3 3. Extract Ion Chromatograms Calculate ΔRT Step2->Step3 Decision Is ΔRT > 1.0 sec? Step3->Decision Mitigate Post-Column Infusion & Map Matrix Suppression Decision->Mitigate Yes Proceed Proceed with Quantitative Analysis Decision->Proceed No

Self-validating workflow to assess and manage retention time shifts in LC-MS/MS.

Conclusion

The deuterium isotope effect is an intrinsic physicochemical property that causes 1,3-Dibenzyloxy-2-propanol-d5 to elute slightly earlier than its non-deuterated counterpart in RPLC[3][5]. By understanding the causality behind this shift—driven by shorter C-D bonds and reduced lipophilicity—and implementing rigorous, self-validating post-column infusion protocols, researchers can confidently map and mitigate differential matrix effects. This ensures that the cost-effective advantages of -d5 internal standards can be leveraged without sacrificing quantitative integrity[8][10].

References

  • Navigating the Isotope Effect: A Technical Guide to Managing Chromatographic Retention Time Shifts of Deuterated Compounds - Benchchem. 5

  • Deuterated Drugs - Bioscientia. 3

  • Deuterium's Subtle Shift: Evaluating the Isotope Effect on Chromatographic Retention Time - Benchchem. 6

  • Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC. 9

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. 7

  • Technical Support Center: Deuterated Internal Standards in LC-MS/MS - Benchchem. 4

  • 1,1,2,3,3-pentadeuterio-1,3-bis(phenylmethoxy)propan-2-ol - Guidechem. 1

  • 1,3-Dibenzyloxy-2-propanol-d5 - Data Sheet - usbio.net. 2

  • Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed. 8

  • Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry - ACS Publications. 10

  • Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone - PMC. 11

Sources

Validation

Optimizing Lipid Synthesis Tracing and Quantitation: A Comparative Guide to d5 and d8 Deuterated Standards

In mass spectrometry-based lipidomics, the use of deuterated internal standards is intrinsic to the accurate quantitation of bioactive lipids. Because these stable isotope-labeled molecules share identical chemical chara...

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Author: BenchChem Technical Support Team. Date: April 2026

In mass spectrometry-based lipidomics, the use of deuterated internal standards is intrinsic to the accurate quantitation of bioactive lipids. Because these stable isotope-labeled molecules share identical chemical characteristics with their endogenous counterparts, they exhibit identical extraction efficiencies, ionization behaviors, and rates of degradation[1]. For instance, deuterated standards like d8-arachidonic acid (d8-AA) and d5-eicosapentaenoic acid (d5-EPA) chromatographically co-elute perfectly with natural AA and EPA, establishing the foundation for precise stable isotope dilution quantitation[2].

However, for drug development professionals and analytical scientists, the choice between a d5 (+5 Da) and d8 (+8 Da) standard extends far beyond simple mass shifts. The exact structural placement of the deuterium atoms dictates the molecule's kinetic isotope effect (KIE), fundamentally altering its utility in dynamic metabolic tracing versus static quantitation[3]. This guide objectively compares the performance of d5 and d8 standards to help researchers optimize their lipidomic workflows.

Mechanistic Comparison: Mass Shifts and Kinetic Isotope Effects
Mass Shift Dynamics and Isotopic Clearance

Endogenous lipids exhibit a natural isotopic envelope (M+1, M+2, M+3, etc.) driven by the natural abundance of ¹³C.

  • d5 Standards (+5 Da): When analyzing medium-sized free fatty acids, a +5 Da mass shift (e.g., d5-EPA, m/z 306) provides sufficient resolution to clear the M+2 and M+4 isotopic interference of the endogenous lipid (m/z 301)[1].

  • d8 Standards (+8 Da): For highly abundant lipids or larger intact lipid species (e.g., triglycerides or structural phospholipids), a +8 Da shift (e.g., d8-AA) is often required to achieve absolute baseline resolution. This wider mass gap prevents false-positive signal inflation from the endogenous M+6 or M+8 peaks[2].

Kinetic Isotope Effects (KIE) in Metabolic Tracing

When tracing de novo lipid synthesis or enzymatic oxidation, the structural location of the deuterium label is the most critical variable. Polyunsaturated fatty acids (PUFAs) are highly susceptible to hydrogen abstraction at their bis-allylic positions by reactive oxygen species (ROS) or signaling enzymes like cyclooxygenase (COX) and lipoxygenase (LOX)[4].

  • d8-Arachidonic Acid (d8-AA): This standard is typically heavily deuterated at its highly reactive bis-allylic positions. Because the carbon-deuterium (C-D) bond requires significantly more energy to cleave than a C-H bond, d8-AA exhibits a strong primary KIE, drastically decreasing its rate of lipid peroxidation[4]. While this oxidation resistance makes d8-AA an exceptionally stable internal standard for static quantitation[1], it will artificially slow down reaction kinetics if used as a tracer for eicosanoid synthesis.

  • d5-Standards (d5-EPA / d5-DHA): These are often deuterated at mono-allylic or terminal methyl positions. Deuteration at mono-allylic sites provides virtually no protection against hydrogen abstraction, resulting in a negligible KIE[4]. Quantitative sequencing of catalytically deuterated fatty acids demonstrates that mono-allylic deuteration mimics the natural kinetic rates of endogenous lipids[3]. Therefore, d5 standards are vastly superior for dynamic metabolic tracing.

Experimental Data & Performance Comparison

The following table summarizes the quantitative performance and optimal use cases for common d5 and d8 lipid standards analyzed via LC-MS/MS in negative electrospray ionization (ESI-) mode.

Target LipidDeuterated StandardPrecursor Ion [M-H]⁻Product IonMass ShiftKIE Risk in TracingPrimary Utility
Eicosapentaenoic Acid d5-EPAm/z 306.2m/z 262.2+5 DaLow[4]Dynamic synthesis tracing & LC-MS/MS quantitation[1]
Docosahexaenoic Acid d5-DHAm/z 332.2m/z 288.2+5 DaLow[3]Dynamic synthesis tracing & LC-MS/MS quantitation[5]
Arachidonic Acid d8-AAm/z 311.2m/z 267.2+8 DaHigh[4]Static quantitation & oxidation-resistant internal standard[1]
Workflow Visualization

LipidomicsWorkflow Sample 1. Biological Sample (Tissue/Plasma) Spike 2. Internal Standard Spike (d5-EPA, d5-DHA, d8-AA) Sample->Spike Prevents recovery bias Extraction 3. Biphasic Lipid Extraction (Modified Folch/Bligh-Dyer) Spike->Extraction Homogenization Phase 4. Phase Separation (Organic vs. Aqueous) Extraction->Phase Centrifugation LCMS 5. LC-MS/MS Analysis (MRM Mode) Phase->LCMS Isolate lower organic layer Data 6. Data Processing (Isotope Dilution Quantitation) LCMS->Data Precursor/Product ion tracking

Figure 1: Self-validating lipidomics LC-MS/MS workflow using d5 and d8 internal standards.

Step-by-Step Methodology: Self-Validating Lipid Extraction and Quantitation

To ensure scientific integrity, the analytical protocol must act as a self-validating system. The following methodology utilizes the stable isotope dilution method to mathematically compensate for any analyte loss during sample preparation[2].

Step 1: Matrix Preparation and Pre-Extraction Spiking

  • Action: Aliquot 50 µL of biological matrix (e.g., plasma) into a glass vial. Immediately spike the sample with 50 µL of a deuterated internal standard solution containing a known concentration (e.g., 2.5 ng total) of d5-EPA, d5-DHA, and d8-AA[1].

  • Causality: Spiking the heavy isotopes directly into the crude matrix before any solvent is added is the most critical self-validating step. Because the internal standards share identical chemical characteristics with the target metabolites, any subsequent lipid lost to incomplete extraction, binding to glassware, or degradation will be proportionally mirrored by the standard, ensuring absolute quantitative accuracy[1].

Step 2: Biphasic Lipid Extraction

  • Action: Add 3.5 mL of 100% methanol to the spiked sample to precipitate proteins and extract the lipids, followed by the addition of water to induce phase separation[1]. Alternatively, a polymerized solid reverse-phase extraction column can be utilized[1].

  • Causality: The organic solvent denatures lipid-binding proteins (such as albumin), releasing the bound fatty acids. The biphasic separation isolates the lipophilic species from polar matrix contaminants (salts, carbohydrates) that could lead to severe ion suppression during mass spectrometry analysis[1].

Step 3: Storage and Reconstitution

  • Action: Elute the isolated lipids into 1.0 mL of pure methanol and store at -80°C until analysis[1]. Prior to injection, dry the sample under a gentle stream of nitrogen gas and reconstitute in the LC mobile phase.

  • Causality: Storing the extracted lipids in 100% methanol at -80°C minimizes non-enzymatic oxidation and degradation[1]. The bis-allylic deuteration of d8-AA provides additional chemical stability against auto-oxidation during this vulnerable storage period[4].

Step 4: LC-MS/MS Analysis via Multiple Reaction Monitoring (MRM)

  • Action: Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode[1]. Utilize dynamic MRM to monitor the specific precursor-to-product ion transitions for both the endogenous lipids and the d5/d8 standards[5].

  • Causality: MRM acts as a dual-mass filter. By isolating the specific +5 Da and +8 Da mass shifts of the deuterated standards, the mass spectrometer completely bypasses the natural isotopic envelope of the endogenous lipids, allowing for highly specific, interference-free quantitation[5].

References
  • High-Throughput Lipidomic Analysis of Fatty Acid Derived Eicosanoids and N-Acylethanolamines. NIH / PMC.
  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chrom
  • Toward Quantitative Sequencing of Deuteration of Unsaturated Hydrocarbon Chains in Fatty Acids.
  • Deuterated Linoleic Acid Attenuates the RBC Storage Lesion in a Mouse Model of Poor RBC Storage. Frontiers.
  • A Lipidomic Analysis of Docosahexaenoic Acid (22:6, ω3)

Sources

Comparative

The Definitive Guide to Recovery Rate Calculation: 1,3-Dibenzyloxy-2-propanol-d5 Spike-In vs. Alternative Calibration Strategies

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Technical Comparison & Methodological Guide As a Senior Application Scientist, I frequently encounter analytical bott...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Technical Comparison & Methodological Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when quantifying complex lipid intermediates, radiopharmaceutical precursors, and glycerol derivatives. 1,3-Dibenzyloxy-2-propanol is a critical building block in the synthesis of complex lipids (such as 2-arachidonoylglycerol)[1] and advanced PET radiotracers[2]. However, quantifying this lipophilic compound in complex biological matrices (e.g., plasma, tissue homogenates) or dense reaction mixtures presents significant analytical challenges.

During Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), analyte loss is inevitable. Furthermore, when the extract is injected into an LC-MS/MS system, co-eluting matrix components (like endogenous phospholipids) compete for charge in the Electrospray Ionization (ESI) source, leading to unpredictable signal suppression[3].

To establish a self-validating quantitative method, we must accurately calculate the absolute recovery rate and isolate it from the matrix effect . This guide objectively compares the use of the stable isotope-labeled internal standard (SIL-IS) 1,3-Dibenzyloxy-2-propanol-d5 against alternative calibration strategies, providing the mechanistic causality and step-by-step protocols required for rigorous assay validation.

Part 1: The Causality Behind Deuterated Spike-Ins

Why is a deuterated spike-in superior to structural analogs or external calibration? The answer lies in the physics of chromatography and electrospray ionization.

  • Perfect Co-elution and Matrix Environment: Structural analogs (e.g., 1,3-diphenoxy-2-propanol) possess slightly different partition coefficients (LogP). In reversed-phase LC, even a 5-second shift in retention time means the analog elutes into a completely different "matrix zone" within the ESI source. It will not experience the same ionization suppression as the target analyte. By substituting five hydrogen atoms with deuterium on the propanol backbone, 1,3-Dibenzyloxy-2-propanol-d5 maintains identical physicochemical properties to the unlabeled analyte, ensuring perfect co-elution.

  • Mathematical Cancellation of Ion Suppression: Because the analyte and the d5-IS enter the ESI source simultaneously, any matrix component that suppresses the analyte's ionization by 40% will suppress the d5-IS by exactly 40%. Consequently, the ratio of Analyte/IS remains perfectly constant, neutralizing the matrix effect mathematically.

  • Elimination of Isotopic Cross-Talk: The natural abundance of 13C isotopes can cause an unlabeled compound's mass to bleed into the M+1 or M+2 channels. The +5 Da mass shift of the d5-IS is critical; it provides sufficient separation in the mass-to-charge ( m/z ) ratio to prevent any isotopic cross-talk during Multiple Reaction Monitoring (MRM), ensuring absolute signal purity.

Part 2: Objective Comparison of Calibration Strategies

The table below summarizes the performance of 1,3-Dibenzyloxy-2-propanol-d5 against common laboratory alternatives.

Analytical Parameter1,3-Dibenzyloxy-2-propanol-d5 (SIL-IS)Structural Analog IS (e.g., 1,3-Diphenoxy-2-propanol)External Calibration (No IS)
Chromatographic Co-elution Perfect (Identical retention time)Approximate (RT shift expected due to polarity differences)N/A
Matrix Effect Compensation Complete (Experiences identical localized ion suppression)Partial (Subject to different matrix suppression zones)None (Highly vulnerable to matrix interference)
Extraction Recovery Tracking Dynamic (Tracks true absolute recovery precisely)Relative (Tracks recovery with high variance)None (Cannot account for extraction losses)
Isotopic Cross-Talk Risk Minimal (+5 Da shift prevents 13C overlap)None (Different chemical formula entirely)N/A
Cost & Accessibility High (Requires specialized isotopic synthesis)Low (Commercially abundant and inexpensive)Lowest (Only requires neat solvent)

Part 3: Experimental Protocol for Recovery & Matrix Effect Calculation

To objectively calculate the true extraction recovery and matrix effect, we utilize the industry-standard framework established by Matuszewski et al.[4]. This protocol uses a three-set experimental design to isolate extraction loss from ionization suppression.

Step-by-Step Methodology

Step 1: Preparation of Matrices and Solutions

  • Obtain six independent lots of blank biological matrix (e.g., human plasma) to account for lot-to-lot matrix variability.

  • Prepare a neat working solution containing both 1,3-Dibenzyloxy-2-propanol (Analyte) and 1,3-Dibenzyloxy-2-propanol-d5 (SIL-IS) in the exact composition of the LC mobile phase.

Step 2: Preparation of Set A (Neat Standard)

  • Inject the neat working solution directly into the LC-MS/MS.

  • Causality: This establishes the baseline ionization response in a pure solvent environment, completely free of matrix interference and extraction losses.

Step 3: Preparation of Set B (Post-Extraction Spike)

  • Perform the standard extraction procedure (LLE or SPE) on the blank matrix.

  • Evaporate the extract to dryness, then reconstitute it using the neat working solution (containing Analyte + d5-IS).

  • Causality: Because the analytes are added after extraction, any reduction in signal compared to Set A is exclusively due to Matrix Effects (ME) in the ESI source.

Step 4: Preparation of Set C (Pre-Extraction Spike)

  • Spike the Analyte and d5-IS directly into the raw blank matrix before any sample preparation.

  • Perform the standard extraction procedure, evaporate, and reconstitute in pure solvent.

  • Causality: This set experiences both extraction loss and matrix suppression. By comparing Set C to Set B, we isolate the true Recovery Rate (RE) of the extraction process itself.

Step 5: LC-MS/MS Acquisition & Calculation Analyze all sets in triplicate using MRM mode. Calculate the parameters using the peak area responses:

  • Matrix Effect (ME %) = (Response Set B/Response Set A)×100

  • Recovery Rate (RE %) = (Response Set C/Response Set B)×100

  • Process Efficiency (PE %) = (Response Set C/Response Set A)×100

(Note: An ME value of 100% indicates no matrix effect; <100% indicates ion suppression; >100% indicates ion enhancement.)

Part 4: Analytical Workflow Visualization

The following diagram illustrates the logical flow of the Matuszewski three-set validation protocol to ensure a self-validating assay.

G cluster_A Set A: Neat Standard cluster_B Set B: Post-Extraction Spike cluster_C Set C: Pre-Extraction Spike A1 Analyte + d5-IS in Pure Solvent A2 LC-MS/MS Response A (Baseline Ionization) A1->A2 ME Matrix Effect (ME) ME = (B / A) × 100 A2->ME B1 Extract Blank Matrix (No Analyte) B2 Spike Analyte + d5-IS into Extract B1->B2 B3 LC-MS/MS Response B (Matrix Effect) B2->B3 B3->ME RE Recovery Rate (RE) RE = (C / B) × 100 B3->RE C1 Spike Analyte + d5-IS into Blank Matrix C2 Perform Extraction (LLE or SPE) C1->C2 C3 LC-MS/MS Response C (Recovery + Matrix) C2->C3 C3->RE

Experimental workflow for absolute recovery and matrix effect calculation via spike-in.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[Link][4]

  • Wang, Y., et al. (2014). Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials. PMC.[Link][3]

  • Ferreri, C., et al. (2022). 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization. PMC.[Link][1]

  • De Lombaerde, S., et al. (2024). Druglike, 18F-labeled PET Tracers Targeting Fibroblast Activation Protein. Journal of Medicinal Chemistry.[Link][2]

Sources

Safety & Regulatory Compliance

Safety

Chemical &amp; Isotopic Profiling: The Causality of Waste Classification

As a Senior Application Scientist, I frequently consult with drug development teams and researchers who utilize isotopically labeled compounds like 1,3-Dibenzyloxy-2-propanol-d5 for mechanistic studies and mass spectrome...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams and researchers who utilize isotopically labeled compounds like 1,3-Dibenzyloxy-2-propanol-d5 for mechanistic studies and mass spectrometry. While its analytical utility is well-documented, a critical operational blind spot often arises at the end of the compound's lifecycle: proper disposal.

This guide provides a self-validating, mechanistic protocol for the safe handling and disposal of 1,3-Dibenzyloxy-2-propanol-d5, ensuring strict compliance with laboratory safety standards and EPA Resource Conservation and Recovery Act (RCRA) guidelines.

Before disposing of any chemical, we must understand how its physicochemical properties dictate its waste stream. 1,3-Dibenzyloxy-2-propanol-d5 is a deuterated ether-alcohol. A common laboratory error is treating all isotope-labeled compounds as radioactive waste. Because deuterium (d5) is a stable, non-radioactive isotope, it bypasses Nuclear Regulatory Commission (NRC) mixed-waste protocols and falls strictly under standard chemical waste guidelines.

Table 1: Physicochemical Properties and Disposal Implications

ParameterValueOperational & Disposal Impact
Molecular Formula C17H15D5O3Contains no halogens. Must be routed strictly to the non-halogenated waste stream[1].
Flash Point 2[2]Combustible liquid. Does not meet the EPA definition of an ignitable hazardous waste (flash point < 60 °C), but still requires Class IIIB fire safety storage[3].
Density 2[2]Marginally heavier than water. Will sink in aqueous mixtures if phase separation occurs in the waste carboy.
Boiling Point 2[2]Low volatility at room temperature minimizes acute inhalation risks during transfer, but aerosol generation must be avoided[4].

Mechanistic Safety & Reactivity Causality

  • Peroxide Formation Risk: 1,3-Dibenzyloxy-2-propanol contains two benzyl ether linkages. Benzyl ethers possess abstractable alpha-protons, making them susceptible to radical-mediated auto-oxidation when exposed to oxygen and light over extended periods. This results in the formation of shock-sensitive hydroperoxides. Therefore, peroxide testing is a mandatory prerequisite before disposal to prevent detonation during transport or incineration.

  • Waste Stream Segregation: This compound contains only carbon, hydrogen, deuterium, and oxygen. Mixing it with halogenated waste needlessly increases hazardous waste management costs, as halogenated streams require specialized, high-temperature incineration to prevent the release of toxic dioxins[1].

Step-by-Step Disposal Methodology (Self-Validating Protocol)

To ensure absolute safety and compliance, execute the following self-validating workflow before transferring the chemical to your facility's central accumulation area.

Phase 1: Verification and Self-Validation

Step 1: Isotopic Confirmation

  • Action: Verify the reagent label explicitly states "d5" (Deuterium).

  • Causality: Confirming the absence of tritium (3H) or carbon-14 (14C) legally clears the material from highly regulated, expensive radioactive waste streams.

Step 2: Peroxide Screening (Self-Validation Step)

  • Action: Dip a KI-starch indicator test strip into the expired solvent.

  • Validation:

    • Negative Result (White strip): The solvent contains <20 ppm peroxides and is safe for standard transport. Proceed to Step 3.

    • Positive Result (Blue/Black strip): Hydroperoxides are present. Quench the solution by slowly adding a 10% w/v aqueous ferrous sulfate (FeSO4) solution. Re-test with a new KI-starch strip until a negative (white) result validates that the peroxides are fully neutralized.

Phase 2: Segregation and Containerization

Step 3: Waste Stream Segregation

  • Action: Deposit the chemical into a designated5[5].

  • Causality: Keeping non-halogenated solvents separate from halogenated ones prevents the entire volume from being classified and billed as a halogenated substance[1].

Step 4: Container Specifications

  • Action: Ensure the disposal container is a tightly capped, leak-proof safety can. Attach a red hazardous waste tag immediately upon adding the first drop of waste[1].

  • Causality: Open or improperly sealed containers violate EPA emissions standards for volatile organic compounds (VOCs), even for low-volatility liquids.

Phase 3: Environmental Compliance

Step 5: Manifesting and Removal

  • Action: Log the exact chemical name (1,3-Dibenzyloxy-2-propanol-d5) and approximate volume on the waste manifest. Do not use abbreviations. Ensure removal by an EPA-permitted hazardous waste transporter within your facility's designated accumulation timeframe (e.g., 6)[6].

Operational Workflow Visualization

G A 1,3-Dibenzyloxy-2-propanol-d5 (End of Life) B Isotope Validation Is it Deuterium (Stable)? A->B C Radioactive Waste Protocol (Not Applicable for d5) B->C No (e.g., Tritium) D Peroxide Screening (KI-Starch Test) B->D Yes (d5) E Quench Peroxides (Ferrous Sulfate) D->E >20 ppm Peroxides F Non-Halogenated Organic Waste Stream D->F <20 ppm Peroxides E->F Re-test Negative G EPA-Permitted High-Temp Incineration F->G

Decision tree for the safe evaluation and disposal of 1,3-Dibenzyloxy-2-propanol-d5.

Emergency Spill Response Protocol

In the event of an accidental spill during the disposal transfer, immediately execute the following:

  • Containment: Keep personnel away and upwind of the spill area. Prevent the product from entering municipal drains or sewers, as the 1[1].

  • PPE: Responders must wear 2[2].

  • Absorption: Absorb the spilled material using an inert, non-combustible absorbent (e.g.,4)[4].

  • Disposal of Spill Debris: Sweep the absorbed material into a heavy-duty plastic bucket, label it as "Spill Debris - Non-Halogenated Organic," and route it through the same disposal stream as the liquid waste.

References

  • Sigma-Aldrich: 1,3-Dibenzyloxy-2-propanol Safety Data Sheet. Source: sigmaaldrich.com. 2

  • TCI America / Spectrum Chemical: 1,3-Dibenzyloxy-2-propanol Safety Data Sheet. Source: spectrumchemical.com. 4

  • EPA Guidelines: Guidelines for Solvent Waste Recycling and Disposal. Source: hazardouswasteexperts.com. 1

  • Cornell EHS: Organic Solvents Disposal Guidelines. Source: cornell.edu. 5

  • EPA: Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Source: epa.gov. 3

  • EPA: Managing Your Hazardous Waste: A Guide for Small Businesses. Source: epa.gov. 6

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-Dibenzyloxy-2-propanol-d5

This guide provides essential, field-proven safety protocols for laboratory personnel handling 1,3-Dibenzyloxy-2-propanol-d5. As a deuterated analog of a key synthetic intermediate, understanding its handling requirement...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, field-proven safety protocols for laboratory personnel handling 1,3-Dibenzyloxy-2-propanol-d5. As a deuterated analog of a key synthetic intermediate, understanding its handling requirements is paramount to ensuring operational safety and data integrity. This document moves beyond a simple checklist, offering a procedural and causal framework for risk mitigation.

Core Hazard Assessment: A Risk-Informed Approach

While a specific Safety Data Sheet (SDS) for the deuterated 1,3-Dibenzyloxy-2-propanol-d5 is not widely available, a robust safety plan can be constructed by analyzing its non-deuterated parent compound, 1,3-Dibenzyloxy-2-propanol, and structurally similar benzyl ethers. The primary hazards are associated with its ether and alcohol functional groups.

The non-deuterated form is a combustible liquid with a high flash point of 110°C (230°F), indicating it does not pose a significant fire risk at ambient temperatures.[1] However, the principal health risks, extrapolated from analogous compounds, are irritation to the eyes, skin, and respiratory system.[2][3][4] Therefore, the cornerstone of our safety strategy is the prevention of direct contact and inhalation.

Identified Potential Hazards:

  • Eye Irritation: Direct contact can cause irritation.[2][3][5]

  • Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[3][5]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols, especially when heated or agitated, may irritate the respiratory system.[2][3][5]

Essential PPE for Standard Laboratory Operations

A baseline of personal protective equipment is mandatory for all work with 1,3-Dibenzyloxy-2-propanol-d5. The following sections detail the specific requirements and the scientific rationale behind each selection.

Eye and Face Protection

Direct ocular exposure is a primary risk. Standard safety glasses are insufficient.

  • Mandatory: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][3] Goggles provide a seal around the eyes, protecting against splashes from all angles.

  • Recommended for High-Risk Operations: When handling larger volumes (>100 mL) or when there is a significant splash risk (e.g., during transfers or reactions under positive pressure), supplement goggles with a full-face shield.[3]

Hand and Skin Protection

The choice of gloves is critical and must be based on chemical compatibility and the nature of the task.

  • Gloves: Wear appropriate protective gloves to prevent skin exposure.[2][4] Nitrile gloves are a common and effective choice for incidental contact. For prolonged contact or immersion, consult the glove manufacturer's resistance chart. Always inspect gloves for tears or pinholes before use.[6]

  • Lab Coat: A standard, flame-resistant laboratory coat must be worn and kept fully fastened to protect against accidental spills.

  • Protective Clothing: For large-scale operations, consider additional protective clothing, such as a chemically resistant apron or sleeves.[3]

Respiratory Protection

Due to its low volatility at room temperature, respiratory protection is not typically required for small-scale handling in a well-ventilated area. However, its use becomes necessary when the risk of inhalation increases.

  • Situational Requirement: A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded, if the material is heated or aerosolized, or if working in an area with inadequate ventilation.[2]

  • Cartridge Type: For organic vapors, a multi-purpose combination respirator cartridge is recommended.[1]

Operational Safety Plan: PPE by Task

The required level of PPE is dictated by the specific procedure being performed. The following table provides a clear, task-based guide for researchers.

Laboratory Task Scale Required PPE Rationale
Weighing & Aliquoting Milligrams to GramsSafety Goggles, Nitrile Gloves, Lab CoatLow risk of splash or aerosol generation. Focus is on preventing skin and eye contact.
Dissolving/Mixing (Ambient Temp.) < 1 LiterSafety Goggles, Nitrile Gloves, Lab CoatModerate potential for splashing during agitation. Goggles are essential.
Running Reactions (Elevated Temp.) AnySafety Goggles & Face Shield, Appropriate Gloves, Lab Coat, Work in Fume HoodHeating increases vapor pressure and the risk of inhalation and splashes. A face shield protects the entire face. A fume hood provides necessary ventilation.[4][6]
Large Volume Transfers > 1 LiterSafety Goggles & Face Shield, Chemically Resistant Gloves, Lab Coat/ApronIncreased risk of significant splashes and spills requires enhanced face and body protection.
Waste Disposal AnySafety Goggles, Nitrile Gloves, Lab CoatHandling waste containers presents a risk of contact with residual chemicals.

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and removing PPE is crucial to prevent cross-contamination.

Donning Sequence:
  • Lab Coat: Put on and fasten completely.

  • Respirator (if required): Perform a seal check.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Pull gloves on, ensuring cuffs go over the sleeves of the lab coat.

Doffing Sequence (to minimize contamination):
  • Gloves: Remove using a glove-to-glove technique, peeling them off without touching the outside with bare skin.

  • Lab Coat: Remove by rolling it inside-out, avoiding contact with the exterior.

  • Goggles/Face Shield: Handle by the strap or sides.

  • Respirator (if worn): Remove without touching the front of the cartridge.

  • Wash Hands: Always wash hands thoroughly with soap and water after removing all PPE.[3][6]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling 1,3-Dibenzyloxy-2-propanol-d5.

PPE_Selection_Workflow cluster_0 Experimental Conditions Assessment cluster_1 PPE Determination start Start: Plan to handle 1,3-Dibenzyloxy-2-propanol-d5 task_scale Assess Scale: Small (<100mL) or Large (>100mL)? start->task_scale task_temp Assess Temperature: Ambient or Heated? task_scale->task_temp ppe_face_shield Add Face Shield task_scale->ppe_face_shield Large Scale task_vent Assess Ventilation: Well-ventilated bench or Fume Hood? task_temp->task_vent ppe_respirator Add Respirator (Organic Vapor Cartridge) task_temp->ppe_respirator Heated ppe_base Baseline PPE: - Safety Goggles - Nitrile Gloves - Lab Coat task_vent->ppe_base task_vent->ppe_respirator Poor Ventilation final_ppe Final PPE Configuration ppe_base->final_ppe ppe_face_shield->final_ppe ppe_respirator->final_ppe

Caption: PPE selection workflow for 1,3-Dibenzyloxy-2-propanol-d5.

Disposal of Contaminated Materials

Proper disposal is the final step in safe handling.

  • Contaminated PPE: Disposable items like gloves should be placed in a designated chemical waste container.

  • Chemical Waste: Unused 1,3-Dibenzyloxy-2-propanol-d5 and solutions containing it must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[5] Do not pour down the drain.[6][7] Containers should be sealed, clearly labeled, and stored in a designated satellite accumulation area.

Emergency Response Plan

In the event of an accidental exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4] An eyewash station should be readily accessible.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[3][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]

  • Spills: For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.[2][4] Ensure adequate ventilation during cleanup.

By adhering to this comprehensive guide, researchers can confidently and safely handle 1,3-Dibenzyloxy-2-propanol-d5, ensuring both personal safety and the integrity of their scientific work.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - (R)-(-)-Benzyl Glycidyl Ether.
  • AK Scientific, Inc. Benzyl ethyl ether - Safety Data Sheet.
  • Cole-Parmer. (2006, June 23). Material Safety Data Sheet - Benzyl ether, 99%.
  • ChemicalBook. (2026, January 3). BENZYL ETHYL ETHER - Safety Data Sheet.
  • Santa Cruz Biotechnology, Inc. 1,3-Dibenzyloxy-2-propanol-d5.
  • Santa Cruz Biotechnology, Inc. Benzyl phenyl ether - Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET - (S)-(+)-2-Dibenzylamino-3-phenyl-1-propanol.
  • United States Biological. 1,3-Dibenzyloxy-2-propanol-d5 - Data Sheet.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET - 1,3-dichloro-2-propanol.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 1,3-Dichloro-2-propanol.
  • ChemicalBook. (2025, December 20). 1,3-Dimethoxy-2-propanol - Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, June 10). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET - 1,3-Diphenoxypropan-2-ol.
  • Sigma-Aldrich. 1,3-Dibenzyloxy-2-propanol 97%.

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